Methacholine iodide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 281057. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
625-19-4 |
|---|---|
Molecular Formula |
C8H18INO2 |
Molecular Weight |
287.14 g/mol |
IUPAC Name |
2-acetyloxypropyl(trimethyl)azanium iodide |
InChI |
InChI=1S/C8H18NO2.HI/c1-7(11-8(2)10)6-9(3,4)5;/h7H,6H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
LCQWLOBDIMPRBS-UHFFFAOYSA-M |
Canonical SMILES |
CC(C[N+](C)(C)C)OC(=O)C.[I-] |
Other CAS No. |
625-19-4 |
Origin of Product |
United States |
Foundational & Exploratory
Methacholine iodide chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methacholine iodide, a synthetic choline ester, serves as a crucial tool in respiratory research and clinical diagnostics. As a non-selective muscarinic receptor agonist, it induces bronchoconstriction, making it the cornerstone of the methacholine challenge test for diagnosing bronchial hyperreactivity, a hallmark of asthma. This technical guide provides an in-depth overview of the chemical properties, structure, and signaling pathways of this compound. It further details experimental protocols for its synthesis, purification, and analytical characterization, as well as the standardized procedure for the methacholine challenge test, to support its application in research and drug development.
Chemical Properties and Structure
This compound, systematically named 2-acetoxypropyl(trimethyl)azanium iodide, is a quaternary ammonium salt.[1] Its structure is characterized by a chiral center at the β-carbon of the propyl chain, leading to the existence of enantiomers, though it is commonly used as a racemic mixture. The iodide anion serves as the counter-ion to the positively charged quaternary amine.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈INO₂ | [1] |
| Molecular Weight | 287.14 g/mol | [1] |
| IUPAC Name | 2-acetoxypropyl(trimethyl)azanium iodide | [1] |
| SMILES | CC(C--INVALID-LINK--(C)C)OC(=O)C.[I-] | [1] |
| CAS Number | 625-19-4 | |
| Appearance | White crystalline solid | |
| Melting Point | 171-173 °C | |
| Solubility | Freely soluble in water and ethanol |
Table 1: Physicochemical Properties of this compound
Experimental Protocols
Synthesis of this compound (2-Acetoxypropyltrimethylammonium iodide)
Principle: The synthesis of this compound can be achieved through the quaternization of a tertiary amine, 2-(dimethylamino)propyl acetate, with methyl iodide.
Materials:
-
2-(Dimethylamino)propan-1-ol
-
Acetic anhydride
-
Methyl iodide
-
Diethyl ether
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
Acetylation of 2-(Dimethylamino)propan-1-ol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(dimethylamino)propan-1-ol in an excess of acetic anhydride.
-
Heat the mixture to reflux for 2-3 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully add the mixture to a saturated solution of sodium bicarbonate to neutralize the excess acetic anhydride and acetic acid.
-
Extract the resulting aqueous solution with diethyl ether.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2-acetoxypropyl(dimethyl)amine.
-
-
Quaternization with Methyl Iodide:
-
Dissolve the crude 2-acetoxypropyl(dimethyl)amine in a minimal amount of a suitable solvent, such as acetonitrile or acetone.
-
Add a stoichiometric excess of methyl iodide to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours. The product, this compound, will precipitate out of the solution as a white solid.
-
Collect the precipitate by vacuum filtration and wash with cold diethyl ether to remove any unreacted starting materials.
-
Purification by Recrystallization
Principle: Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent.
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol.
-
Dry the crystals under vacuum to remove any residual solvent.
Analytical Characterization
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.
Experimental Parameters:
-
Spectrometer: 400 MHz or higher
-
Solvent: Deuterated water (D₂O) or Deuterated methanol (CD₃OD)
-
Reference: Tetramethylsilane (TMS) or the residual solvent peak
-
¹H NMR (Expected Signals):
-
Singlet around 3.1 ppm (9H, -N⁺(CH₃)₃)
-
Singlet around 2.1 ppm (3H, -C(=O)CH₃)
-
Doublet around 1.3 ppm (3H, -CH(CH₃)-)
-
Multiplets for the propyl chain protons (-CH₂- and -CH-)
-
-
¹³C NMR (Expected Signals):
-
Signal for the quaternary ammonium methyl carbons
-
Signal for the acetyl methyl carbon
-
Signals for the propyl chain carbons
-
Signal for the ester carbonyl carbon
-
2.3.2. Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. Due to the ionic nature of this compound, soft ionization techniques are preferred.
Experimental Parameters (Electrospray Ionization - ESI):
-
Ionization Mode: Positive ion mode
-
Solvent: Methanol or acetonitrile with a small amount of formic acid
-
Expected Ion: The molecular ion for the methacholine cation [C₈H₁₈NO₂]⁺ at m/z 160.23.
2.3.3. Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups.
Experimental Parameters:
-
Sample Preparation: KBr pellet or as a thin film
-
Expected Absorption Bands:
-
Strong C=O stretching vibration for the ester group around 1735-1750 cm⁻¹
-
C-O stretching vibrations for the ester group in the range of 1000-1300 cm⁻¹
-
C-H stretching and bending vibrations for the alkyl groups
-
Vibrations associated with the quaternary ammonium group
-
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by acting as a non-selective agonist at muscarinic acetylcholine receptors (mAChRs). In the airways, the primary subtypes involved are the M₂ and M₃ receptors located on airway smooth muscle (ASM) cells and parasympathetic nerve endings.
-
M₃ Receptor Activation: Binding of methacholine to Gq-coupled M₃ receptors on ASM cells initiates a signaling cascade. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular Ca²⁺ levels lead to the contraction of the ASM, resulting in bronchoconstriction.
-
M₂ Receptor Activation: Methacholine also activates Gi-coupled M₂ receptors, which are located presynaptically on parasympathetic nerve endings. Activation of M₂ receptors inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This has a negative feedback effect, inhibiting further release of acetylcholine from the nerve terminals. However, the predominant effect of methacholine in the airways is the M₃-mediated bronchoconstriction.
Caption: Signaling pathway of this compound via the M3 muscarinic receptor.
Methacholine Challenge Test: Experimental Workflow
The methacholine challenge test is a standardized clinical procedure to assess airway hyperresponsiveness.
Workflow:
Caption: Workflow for the methacholine challenge test.
Conclusion
This compound remains an indispensable compound for the study of airway physiology and the diagnosis of asthma. A thorough understanding of its chemical properties, synthesis, and mechanism of action is crucial for its effective and safe use in both research and clinical settings. The detailed protocols and pathways provided in this guide serve as a valuable resource for professionals in the field of respiratory science and drug development.
References
An In-depth Technical Guide to the Synthesis and Purification of Methacholine Iodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for methacholine iodide, a quaternary ammonium salt and a non-selective muscarinic receptor agonist. The document details a plausible synthetic pathway, purification protocols, and methods for characterization. Additionally, it outlines the key signaling pathway associated with methacholine's mechanism of action.
Chemical and Physical Properties
This compound, also known as (2-acetoxypropyl)trimethylammonium iodide or acetyl-β-methylcholine iodide, is a synthetic choline ester. A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value |
| Chemical Formula | C₈H₁₈INO₂ |
| Molecular Weight | 287.14 g/mol [1] |
| Appearance | Solid |
| Melting Point | 170-174 °C |
| CAS Number | 625-19-4[1] |
| IUPAC Name | 2-acetyloxypropyl(trimethyl)azanium iodide[1] |
Synthesis of this compound
A common synthetic route to methacholine involves a two-step process: the formation of a choline precursor followed by its acetylation.[2] While the literature often describes the synthesis of methacholine chloride, a similar pathway can be adapted for the iodide salt. This guide outlines a likely two-step synthesis for this compound starting from 1-(dimethylamino)-2-propanol.
Experimental Protocol
Step 1: Quaternization of 1-(Dimethylamino)-2-propanol to form (2-Hydroxypropyl)trimethylammonium iodide
In this step, the tertiary amine, 1-(dimethylamino)-2-propanol, is quaternized using methyl iodide.
-
Materials:
-
1-(Dimethylamino)-2-propanol
-
Methyl iodide
-
Anhydrous diethyl ether or another suitable aprotic solvent
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(dimethylamino)-2-propanol in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric equivalent of methyl iodide to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
The product, (2-hydroxypropyl)trimethylammonium iodide, will precipitate out of the solution as a white solid.
-
Collect the solid product by vacuum filtration and wash it with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum.
-
Step 2: Acetylation of (2-Hydroxypropyl)trimethylammonium iodide to form this compound
The hydroxyl group of the choline precursor is then acetylated using acetic anhydride.
-
Materials:
-
(2-Hydroxypropyl)trimethylammonium iodide (from Step 1)
-
Acetic anhydride
-
A suitable solvent (e.g., glacial acetic acid or an inert aprotic solvent)
-
-
Procedure:
-
Suspend the dried (2-hydroxypropyl)trimethylammonium iodide in the chosen solvent in a round-bottom flask.
-
Add a slight excess of acetic anhydride to the suspension.
-
Heat the reaction mixture under reflux with stirring for several hours. The progress of the reaction can be monitored by techniques such as infrared (IR) spectroscopy by observing the appearance of the ester carbonyl peak.
-
After the reaction is complete, cool the mixture to room temperature.
-
The crude this compound may be precipitated by the addition of a non-polar solvent like diethyl ether.
-
Collect the crude product by filtration and proceed to purification.
-
Synthesis Workflow Diagram
Caption: A two-step synthesis of this compound.
Purification of this compound
Purification of the crude this compound is crucial to remove unreacted starting materials and byproducts. Recrystallization is a common and effective method for purifying solid organic compounds.
Experimental Protocol: Recrystallization
-
Materials:
-
Crude this compound
-
A suitable solvent system (e.g., a polar solvent like ethanol or isopropanol, and a non-polar anti-solvent like diethyl ether or ethyl acetate).
-
-
Procedure:
-
Dissolve the crude this compound in a minimum amount of the hot polar solvent (e.g., ethanol).
-
If any insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
To further promote precipitation, the flask can be placed in an ice bath.
-
If crystallization is slow or incomplete, slowly add a non-polar anti-solvent (e.g., diethyl ether) until the solution becomes turbid, then allow it to stand.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent or the anti-solvent.
-
Dry the purified this compound crystals under vacuum.
-
Purification Workflow Diagram
Caption: A typical recrystallization workflow for this compound.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques. Table 2 summarizes the expected characterization data.
| Technique | Expected Results |
| Melting Point | A sharp melting point in the range of 170-174 °C indicates high purity. |
| ¹H NMR | The spectrum should show characteristic peaks for the acetyl methyl protons, the N-methyl protons, and the protons of the propyl backbone. |
| ¹³C NMR | The spectrum should display distinct signals for the carbonyl carbon, the carbons of the propyl chain, and the N-methyl carbons. |
| FT-IR | A strong absorption band corresponding to the ester carbonyl group (C=O) stretch should be present, typically around 1740 cm⁻¹. |
| Mass Spectrometry | The mass spectrum should show a parent ion corresponding to the methacholine cation (C₈H₁₈NO₂⁺) at m/z 160.13. |
Mechanism of Action and Signaling Pathway
Methacholine acts as a non-selective agonist at muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors. Its physiological effects, such as bronchoconstriction, are primarily mediated through the M3 subtype of these receptors located on airway smooth muscle cells.
Upon binding to M3 receptors, methacholine triggers a conformational change in the receptor, leading to the activation of the associated Gq protein. The activated α-subunit of the Gq protein then stimulates the enzyme phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the sarcoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺) into the cytoplasm. The increased intracellular Ca²⁺ concentration leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to the interaction of actin and myosin and resulting in smooth muscle contraction and bronchoconstriction.
Signaling Pathway Diagram
References
Mechanism of action of methacholine on muscarinic receptors
An In-Depth Technical Guide on the Mechanism of Action of Methacholine on Muscarinic Receptors
Introduction
Methacholine is a synthetic choline ester that functions as a non-selective parasympathomimetic agent, specifically targeting muscarinic acetylcholine receptors (mAChRs).[1][2] Structurally similar to the endogenous neurotransmitter acetylcholine (ACh), methacholine is more resistant to hydrolysis by acetylcholinesterase, giving it a more prolonged duration of action.[2] This property makes it a valuable pharmacological tool, most notably in the diagnosis of bronchial hyperresponsiveness in asthma via the methacholine challenge test.[3] This guide provides a detailed examination of the molecular mechanisms through which methacholine exerts its effects upon binding to the five subtypes of muscarinic receptors (M1-M5).
Muscarinic receptors are G protein-coupled receptors (GPCRs) that are integral to the parasympathetic nervous system and are also found throughout the central nervous system.[4] They are classified into five subtypes, M1 through M5, which are differentiated by their primary G protein-coupling preferences and subsequent downstream signaling cascades. Understanding the interaction between methacholine and these receptor subtypes is critical for its clinical application and for the development of more selective muscarinic ligands.
General Mechanism of Action: G Protein Coupling
The five muscarinic receptor subtypes are broadly divided into two major signaling families based on their preferential coupling to distinct classes of heterotrimeric G proteins.
-
M1, M3, and M5 Receptors: These receptors preferentially couple to G proteins of the Gq/11 family.
-
M2 and M4 Receptors: These receptors couple to G proteins of the Gi/o family, which are inhibitory.
Methacholine, as a non-specific agonist, is capable of activating all five receptor subtypes, triggering the respective Gq/11 or Gi/o-mediated signaling pathways. The physiological response to methacholine administration in a specific tissue is therefore dependent on the predominant subtype(s) of muscarinic receptors expressed in that tissue.
Detailed Signaling Pathways
M1, M3, M5 Receptor-Mediated Signaling (Gq/11 Pathway)
Activation of M1, M3, or M5 receptors by methacholine initiates the Gq/11 signaling cascade. The M3 receptor, prominently expressed in airway smooth muscle, is the primary mediator of methacholine-induced bronchoconstriction.
The sequence of events is as follows:
-
Receptor Activation: Methacholine binds to the orthosteric site of the M3 receptor.
-
G Protein Activation: The receptor-agonist complex catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gq/11 protein.
-
PLC Activation: The activated Gαq subunit dissociates and activates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
PKC Activation: DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).
-
Physiological Response: In airway smooth muscle cells, the surge in intracellular Ca2+ leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates myosin light chains, leading to smooth muscle contraction and bronchoconstriction.
Figure 1: Methacholine-induced Gq/11 signaling cascade via the M3 receptor.
M2, M4 Receptor-Mediated Signaling (Gi/o Pathway)
In tissues like the airways, M2 receptors are located on presynaptic parasympathetic nerve terminals and act as auto-inhibitory feedback receptors. Activation of M2 receptors by methacholine inhibits further acetylcholine release, thus counteracting bronchoconstriction to some extent. In the heart, M2 receptor activation leads to bradycardia.
The Gi/o pathway involves:
-
Receptor Activation: Methacholine binds to the M2 or M4 receptor.
-
G Protein Activation: The receptor activates the associated Gi/o protein.
-
Adenylyl Cyclase Inhibition: The activated Gαi subunit dissociates and directly inhibits the enzyme adenylyl cyclase (AC).
-
cAMP Reduction: Inhibition of AC leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
-
PKA Inhibition: Reduced cAMP levels lead to decreased activity of protein kinase A (PKA).
-
Ion Channel Modulation: The dissociated βγ subunit complex can also directly modulate ion channels, such as opening G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability or a decreased heart rate.
Figure 2: Methacholine-induced Gi/o signaling cascade via the M2 receptor.
Quantitative Pharmacological Data
The affinity (Ki), potency (EC50/IC50), and efficacy of methacholine vary across muscarinic receptor subtypes and the specific effector system being measured. The following table summarizes key quantitative data from the literature.
| Parameter | Receptor Subtype / System | Value | Description | Reference |
| EC50 | M3 (Human Forearm Vasculature) | 52 nmol/L | Potency for inducing vasodilation. | |
| IC50 | M2 (Guinea Pig Intestine) | 103 µM | Potency for inhibiting isoprenaline-induced cAMP accumulation. | |
| IC50 | Presynaptic Muscarinic (Rat Heart) | 0.26 µM (racemic) | Potency for inhibiting noradrenaline release. | |
| IC50 | Presynaptic Muscarinic (Rat Heart) | 0.1 µM ((+)-enantiomer) | Potency for inhibiting noradrenaline release. | |
| IC50 | Presynaptic Muscarinic (Rat Heart) | 65 µM ((-)-enantiomer) | Potency for inhibiting noradrenaline release. | |
| KA (Kd) | Presynaptic Muscarinic (Rat Heart) | 4 µM (racemic) | Dissociation constant (affinity). | |
| KA (Kd) | Presynaptic Muscarinic (Rat Heart) | 2.5 µM ((+)-enantiomer) | Dissociation constant (affinity). | |
| KA (Kd) | Presynaptic Muscarinic (Rat Heart) | 440 µM ((-)-enantiomer) | Dissociation constant (affinity). | |
| Efficacy | M1 (Transfected B82 cells) | Full Agonist | Efficacy in stimulating phosphatidylinositide hydrolysis. |
EC50: Half maximal effective concentration. IC50: Half maximal inhibitory concentration. KA (Kd): Equilibrium dissociation constant.
Experimental Protocols
Characterizing the action of methacholine on muscarinic receptors involves a suite of in vitro assays.
Radioligand Binding Assay (Competition)
This assay determines the binding affinity (Ki) of methacholine by measuring its ability to compete with a radiolabeled antagonist (e.g., [3H]N-methylscopolamine, NMS) for binding to the receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a tissue or cell line recombinantly expressing a specific muscarinic receptor subtype.
-
Assay Setup: In a multiwell plate, incubate the membranes with a fixed concentration of the radioligand (e.g., [3H]NMS) and varying concentrations of unlabeled methacholine.
-
Incubation: Allow the reaction to reach equilibrium (e.g., 2 hours at 20°C).
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter, which traps the membranes.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the methacholine concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Second Messenger Assays
This functional assay measures the accumulation of IP, a downstream product of PLC activation, to determine the potency (EC50) and efficacy of methacholine.
Methodology:
-
Cell Culture and Labeling: Culture cells expressing the target receptor (e.g., CHO-M1 cells) and label them by incubating with [3H]myo-inositol, which is incorporated into membrane phosphoinositides.
-
Stimulation: Wash the cells and pre-incubate with lithium chloride (LiCl), which inhibits inositol monophosphatase, leading to the accumulation of IP. Stimulate the cells with varying concentrations of methacholine for a defined period.
-
Extraction: Terminate the reaction by adding an acid (e.g., perchloric acid) to extract the soluble inositol phosphates.
-
Purification: Separate the [3H]inositol phosphates from other components using anion-exchange chromatography.
-
Quantification: Measure the radioactivity of the purified IP fraction using a scintillation counter.
-
Data Analysis: Plot the amount of IP accumulated against the logarithm of the methacholine concentration to determine the EC50 and maximal response.
This assay measures the inhibition of cAMP production to quantify the activity of methacholine at Gi/o-coupled receptors.
Methodology:
-
Cell Culture: Plate cells expressing the target receptor (e.g., CHO-M2 cells) in a multiwell plate.
-
Stimulation: Pre-treat the cells with a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation. Stimulate the cells with an agent that increases basal cAMP levels (e.g., forskolin, which directly activates adenylyl cyclase) in the presence of varying concentrations of methacholine.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as an AlphaScreen or HTRF-based assay.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the methacholine concentration. The resulting inhibitory curve is used to calculate the IC50 value.
Functional Assay: Smooth Muscle Contraction
This assay directly measures the physiological response of a tissue to methacholine, providing data on potency and efficacy in a more integrated system.
Methodology:
-
Tissue Preparation: Isolate a smooth muscle-containing tissue, such as a bovine or guinea pig tracheal ring or a strip of ileum.
-
Organ Bath Setup: Suspend the tissue in an organ bath filled with an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C.
-
Transducer Connection: Connect one end of the tissue to an isometric force transducer to record changes in muscle tension. Apply a small amount of resting tension (e.g., 1 gram) and allow the tissue to equilibrate.
-
Cumulative Concentration-Response Curve: Add methacholine to the bath in a cumulative, stepwise manner, increasing the concentration at set intervals once the response to the previous concentration has stabilized.
-
Data Recording: Record the contractile force generated at each concentration.
-
Data Analysis: Plot the tension developed (often as a percentage of the maximal response) against the logarithm of the methacholine concentration to determine the EC50 and Emax (maximal effect).
Figure 3: Generalized workflow for in vitro characterization of methacholine.
Conclusion
Methacholine acts as a broad-spectrum agonist across all five muscarinic receptor subtypes. Its mechanism of action is fundamentally tied to the canonical G protein signaling pathways: Gq/11 for M1, M3, and M5 receptors, leading to intracellular calcium mobilization, and Gi/o for M2 and M4 receptors, resulting in the inhibition of adenylyl cyclase. The ultimate physiological effect in any given tissue is a composite of the responses mediated by the specific subtypes expressed. The well-characterized action of methacholine, particularly on M3 receptors in airway smooth muscle and M2 receptors on presynaptic neurons, underpins its enduring role as a key diagnostic agent for airway hyperresponsiveness.
References
Methacholine Iodide vs. Methacholine Chloride: An In-depth Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the choice between methacholine iodide and methacholine chloride can be a critical decision in experimental design. While both are potent muscarinic acetylcholine receptor agonists, their differing halide counter-ions can influence their physicochemical properties and, consequently, their suitability for specific research applications. This technical guide provides a comprehensive comparison of the two salts, complete with data, experimental protocols, and key signaling pathway information to inform your selection.
Core Comparison: Iodide vs. Chloride
The primary difference between these two compounds lies in the anion accompanying the active methacholine cation. This seemingly small variation can impact factors such as molecular weight, solubility, and stability. While methacholine chloride is extensively documented and widely used in clinical settings, particularly for bronchial challenge tests, this compound finds its place in specific research contexts.
Physicochemical Properties
A side-by-side comparison of the key physicochemical properties of this compound and methacholine chloride is essential for laboratory use. The following table summarizes the available quantitative data.
| Property | This compound | Methacholine Chloride |
| Molecular Formula | C₈H₁₈INO₂ | C₈H₁₈ClNO₂ |
| Molecular Weight | 287.14 g/mol [1] | 195.69 g/mol [2] |
| Appearance | White crystalline solid | Colorless or white crystals or a white crystalline powder[3] |
| Solubility | Data not readily available in literature. General principles suggest iodides can sometimes have different solubility profiles than chlorides. | Freely soluble in water, alcohol, and chloroform.[3] Solubility in water at pH 7.4 is >29.4 µg/mL.[2] |
| Stability | No dedicated stability studies are readily available in the public domain. Handling and storage precautions for choline iodide suggest keeping it in a cool, well-ventilated area, away from direct sunlight and ignition sources. | Solutions are more stable at acidic pH (<6) and when refrigerated at 4°C. Buffered solutions, especially at higher pH, are less stable. Solutions in 0.9% sodium chloride show no significant decomposition over 4 months at room temperature or 4°C. |
Mechanism of Action and Signaling Pathways
Both this compound and methacholine chloride function as non-selective muscarinic acetylcholine receptor (mAChR) agonists. Their primary action in respiratory research is the induction of bronchoconstriction through the activation of M3 muscarinic receptors on airway smooth muscle cells.
Upon binding to the M3 receptor, a Gq protein is activated, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺ activates calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction, resulting in bronchoconstriction.
Methacholine also acts on M2 muscarinic receptors, which are inhibitory autoreceptors found on presynaptic cholinergic nerve terminals. Activation of M2 receptors inhibits the further release of acetylcholine, serving as a negative feedback mechanism.
Experimental Protocols
While protocols specifically detailing the use of this compound are scarce, the preparation and application in in vitro and in vivo models would likely follow similar principles to those established for methacholine chloride, with adjustments for the difference in molecular weight when preparing molar solutions.
In Vitro Smooth Muscle Contraction Assay
This protocol is adapted from a study using methacholine to induce contraction in primary cultured mouse bronchial smooth muscle cells embedded in a collagen gel.
Objective: To assess the contractile response of airway smooth muscle to methacholine.
Methodology:
-
Cell Culture: Primary bronchial smooth muscle cells (BSMCs) are isolated from mouse trachea and bronchi and cultured.
-
Collagen Gel Preparation: Cultured BSMCs are embedded in a collagen gel matrix.
-
Treatment: Methacholine (iodide or chloride) is added to the culture medium at various concentrations.
-
Data Acquisition: Images of the collagen gels are captured at baseline and after the addition of methacholine.
-
Analysis: The area of the collagen gel is measured over time. A decrease in gel area indicates smooth muscle contraction.
In Vivo Bronchial Challenge Test (Adapted for Research)
The bronchial challenge test, or methacholine challenge, is the gold standard for diagnosing bronchial hyperreactivity. While typically performed in a clinical setting with methacholine chloride, the principles can be adapted for preclinical research in animal models.
Objective: To assess airway hyperresponsiveness in vivo.
Methodology:
-
Animal Preparation: The animal is anesthetized and mechanically ventilated. Baseline lung function parameters, such as lung resistance (RL) or dynamic compliance (Cdyn), are measured.
-
Methacholine Administration: Increasing concentrations of methacholine solution are delivered via nebulization.
-
Data Acquisition: Lung function parameters are continuously monitored after each dose of methacholine.
-
Analysis: The provocative concentration (PC) or dose (PD) of methacholine that causes a predetermined change in lung function (e.g., a 20% fall in FEV1, known as PC20 or PD20) is calculated.
Preparation of Methacholine Solutions:
-
Methacholine chloride powder is reconstituted with 0.9% sodium chloride injection, with or without 0.4% phenol.
-
Serial dilutions are then prepared to achieve the desired concentrations for the challenge.
-
It is crucial to allow refrigerated solutions to warm to room temperature before use to ensure accurate nebulizer output.
Considerations for Researchers
-
Purity and Stability: Methacholine chloride is known to be hygroscopic and solutions can degrade over time, particularly at higher pH and temperatures. While specific stability data for this compound is lacking, it is prudent to handle it with similar care, storing it in a cool, dry place and preparing fresh solutions for experiments whenever possible.
-
Molecular Weight: When preparing molar solutions, the difference in molecular weight between the two salts must be accounted for to ensure equivalent concentrations of the active methacholine cation.
-
Counter-ion Effects: While generally considered inert, the iodide and chloride ions could potentially have minor, independent biological effects in some sensitive experimental systems. This is a theoretical consideration that researchers should be aware of, although significant impacts are unlikely in most standard applications.
-
Data Comparability: Due to the overwhelming prevalence of methacholine chloride in the literature, using this salt will generally allow for easier comparison of results with previously published studies.
Conclusion
Both this compound and methacholine chloride are effective muscarinic agonists for inducing bronchoconstriction in research settings. Methacholine chloride is the more extensively studied and characterized of the two, with well-established protocols and stability data. For researchers requiring consistency with the vast body of existing literature, particularly in the context of airway hyperresponsiveness, methacholine chloride is the recommended choice.
This compound, while less documented, can be a viable alternative, especially in situations where the chloride ion is undesirable or when exploring potential subtle differences in salt properties. In such cases, researchers should take care to account for the difference in molecular weight and handle the compound with the assumption of similar stability and handling requirements to the chloride salt until more specific data becomes available. Ultimately, the choice of methacholine salt should be guided by the specific requirements of the experimental design and the need for comparability with existing data.
References
In Vitro Applications of Methacholine Iodide: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Methacholine iodide, a synthetic choline ester, serves as a potent parasympathomimetic agent, specifically a non-selective muscarinic receptor agonist.[1][2] Its increased resistance to acetylcholinesterase compared to acetylcholine makes it a stable and reliable tool for in vitro research.[3] This technical guide provides an in-depth overview of the core principles, experimental protocols, and key data associated with the in vitro use of this compound, with a primary focus on its application in respiratory and cellular research.
Methacholine's primary mechanism of action involves the activation of muscarinic acetylcholine receptors (mAChRs), leading to a cascade of intracellular signaling events.[1][3] In airway smooth muscle (ASM), the activation of the M3 subtype of muscarinic receptors is of particular importance, as it initiates bronchoconstriction, a hallmark of its physiological effects. This property has established methacholine as a critical agent in bronchial challenge tests for the diagnosis of airway hyperresponsiveness (AHR) in clinical settings.
Core Mechanism of Action and Signaling Pathways
This compound exerts its effects by mimicking the action of acetylcholine on muscarinic receptors. The binding of methacholine, particularly to the Gq-coupled M3 receptors prevalent in airway smooth muscle, triggers a well-defined signaling cascade.
Upon receptor activation, the associated G protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, prompting the release of stored intracellular calcium (Ca2+). This elevation in cytosolic Ca2+ is the pivotal event leading to the contraction of smooth muscle cells.
In addition to this primary pathway, in vitro studies have revealed other signaling molecules involved in methacholine's effects. For instance, in human upper airway mucosa, methacholine-induced ciliostimulation involves both prostaglandin and nitric oxide (NO) as second messengers, with the activation of a cGMP-dependent kinase.
In Vitro Experimental Models
A variety of in vitro models are employed to investigate the effects of this compound. The choice of model depends on the specific research question, ranging from tissue-level responses to cellular and molecular mechanisms.
-
Isolated Airway Smooth Muscle Preparations: Human bronchiolar strips, bovine tracheal smooth muscle, and guinea pig tracheal rings are commonly used to study the contractile responses to methacholine. These tissue preparations maintain the complex interactions between different cell types and the extracellular matrix.
-
Cell Culture: Primary cultures of human or animal airway smooth muscle cells allow for the detailed investigation of intracellular signaling pathways and phenotypic changes in response to prolonged methacholine exposure. Endothelial cell cultures are also utilized to study the vascular effects of methacholine.
-
Tissue Explants: Human adenoid explants have been used to study the effects of methacholine on ciliary beat frequency, providing insights into its role in mucociliary clearance.
Quantitative Data from In Vitro Studies
The following tables summarize key quantitative data from various in vitro studies using methacholine. These values can vary depending on the specific tissue, species, and experimental conditions.
| Parameter | Agonist | Tissue/Cell Type | Value | Reference |
| pD2 | Methacholine | Human Bronchiolar Strips | 6.18 | |
| Histamine | Human Bronchiolar Strips | 5.87 | ||
| Leukotriene C4 | Human Bronchiolar Strips | 8.01 | ||
| EC50 | Methacholine (for Ca2+ mobilization) | Rat Parotid Acinar Cells | 80 nmol/L | |
| Methacholine (for K+ efflux) | Rat Parotid Acinar Cells | 200 nmol/L |
pD2 is the negative logarithm of the EC50 value.
Detailed Experimental Protocols
Isometric Contraction of Airway Smooth Muscle
This protocol is adapted from studies on bovine tracheal smooth muscle.
Materials:
-
Bovine tracheae
-
Krebs-Henseleit (KH) buffer (composition in mM: 117.5 NaCl, 5.60 KCl, 1.18 MgSO4, 2.50 CaCl2, 1.28 NaH2PO4, 25.00 NaHCO3, 5.50 glucose)
-
This compound stock solution
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Obtain fresh bovine tracheae from a local abattoir and transport them to the laboratory in cold KH buffer.
-
Dissect the smooth muscle layer from the trachea, removing connective tissue and epithelium.
-
Cut the muscle into strips of approximately 2x10 mm.
-
Suspend the muscle strips in organ baths containing KH buffer maintained at 37°C and continuously gassed with carbogen.
-
Connect the strips to isometric force transducers and apply a resting tension of 1 gram.
-
Allow the tissues to equilibrate for at least 60-90 minutes, with buffer changes every 15-20 minutes.
-
Construct a cumulative concentration-response curve by adding this compound to the organ bath in increasing concentrations (e.g., 1 nM to 100 µM).
-
Record the contractile response at each concentration until a plateau is reached.
-
Wash the tissues with fresh KH buffer to return to baseline tension.
Intracellular Calcium Measurement in Cultured Cells
This protocol is a general guide for measuring changes in intracellular calcium in response to methacholine in cultured cells, such as rat parotid acinar cells.
Materials:
-
Cultured cells (e.g., rat parotid acinar cells)
-
Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM or Quin-2)
-
Balanced salt solution (BSS)
-
This compound stock solution
-
Fluorescence spectrophotometer or imaging system
Procedure:
-
Culture the cells to an appropriate confluency on glass coverslips.
-
Load the cells with a fluorescent Ca2+ indicator by incubating them with the dye in BSS for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with fresh BSS to remove any extracellular dye.
-
Place the coverslip in a perfusion chamber on the stage of a fluorescence microscope or in a cuvette in a spectrophotometer.
-
Establish a baseline fluorescence reading.
-
Stimulate the cells by adding this compound at the desired concentration.
-
Continuously record the changes in fluorescence intensity, which correspond to changes in intracellular Ca2+ concentration.
-
Calibrate the fluorescence signal to absolute Ca2+ concentrations if required, using ionophores and solutions with known Ca2+ concentrations.
Conclusion
This compound remains an indispensable tool for the in vitro investigation of muscarinic receptor pharmacology, particularly in the context of airway physiology and pathophysiology. The experimental models and protocols outlined in this guide provide a framework for researchers to explore the intricate signaling pathways and cellular responses elicited by this potent agonist. A thorough understanding of these in vitro systems is crucial for advancing our knowledge of respiratory diseases and for the development of novel therapeutic interventions.
References
An In-depth Technical Guide to Methacholine Iodide: Solubility and Stability in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of methacholine iodide, with a primary focus on its solubility and stability in various solution-based systems. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and clinical applications utilizing this compound. While much of the available literature focuses on the more commonly used methacholine chloride, this guide synthesizes the available information for this compound and draws relevant comparisons with its chloride counterpart to provide a thorough understanding.
Core Physicochemical Properties
This compound, systematically named 2-(acetyloxy)-N,N,N-trimethylpropan-1-aminium iodide, is a quaternary ammonium salt. The biological activity resides in the methacholine cation, which is a synthetic choline ester and a non-selective muscarinic receptor agonist.
| Property | Value |
| Molecular Formula | C₈H₁₈INO₂ |
| Molecular Weight | 287.14 g/mol |
| CAS Number | 625-19-4 |
| Appearance | White to off-white crystalline solid |
Solubility Profile
Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on the properties of similar quaternary ammonium salts and the available information for methacholine chloride, a qualitative and extrapolated solubility profile can be established. Methacholine chloride is described as being "very soluble in water". Given the ionic nature of this compound, it is expected to exhibit high solubility in polar solvents like water.
Table 1: Solubility of Methacholine Salts
| Solvent | This compound | Methacholine Chloride |
| Water | Expected to be highly soluble | Very soluble (>29.4 µg/mL at pH 7.4)[1] |
| Ethanol | Expected to be soluble | Soluble |
| Dimethyl Sulfoxide (DMSO) | Expected to be soluble | Data not readily available |
Note: The solubility of methacholine chloride in water is noted as being high, though precise quantitative values at different temperatures are not consistently reported across all sources. Researchers should determine the solubility for their specific application and conditions empirically.
Stability in Solution
The stability of methacholine in aqueous solutions is a critical factor for its storage and use, particularly in clinical settings such as the methacholine challenge test. The primary degradation pathway for methacholine is hydrolysis of the ester linkage, yielding β-methylcholine and acetic acid. The rate of this hydrolysis is significantly influenced by pH, temperature, and the composition of the diluent.
Effect of pH
The stability of the methacholine cation is highly dependent on the pH of the solution. Acidic conditions favor stability, while alkaline conditions promote rapid hydrolysis.
-
Acidic to Neutral pH (below 6): Methacholine solutions are relatively stable. The pH of methacholine dissolved in normal saline is typically weakly to moderately acidic, which contributes to its stability[2].
-
Alkaline pH (above 6): The rate of hydrolysis increases significantly. Solutions prepared in buffered diluents with a pH greater than 6, such as bicarbonate buffer, show rapid decomposition[3]. For instance, at pH 9, a significant percentage of methacholine can degrade within a week at room temperature[3].
Effect of Temperature
As with most chemical reactions, the hydrolysis of methacholine is accelerated at higher temperatures.
-
Refrigerated Storage (2-8 °C): This is the recommended storage condition for methacholine solutions to minimize degradation. Solutions of methacholine chloride (≥0.125 mg/mL) in saline are reported to be stable for up to 3 months when refrigerated[4].
-
Room Temperature: Storage at room temperature leads to a faster loss of potency, especially for lower concentration solutions which tend to be less acidic.
-
Frozen Storage: Freezing methacholine solutions in unit-dose syringes has been shown to extend their stability for several months.
Effect of Diluent
The choice of diluent has a significant impact on the stability of methacholine solutions.
-
Normal Saline (0.9% NaCl): This is a commonly used and recommended diluent. The resulting solution is slightly acidic, which helps to stabilize the methacholine.
-
Buffered Solutions: The use of buffered solutions, especially those with a pH above 6, is not recommended as they can accelerate hydrolysis.
Table 2: Stability of Methacholine Chloride Solutions
| Condition | Observation | Reference |
| pH > 6 | Rapid decomposition via hydrolysis. | |
| Storage at 4°C (in saline) | Solutions (≥0.125 mg/mL) are stable for up to 3 months. | |
| Room Temperature Storage | Lower concentrations lose potency faster. | |
| Buffered Diluents (pH > 6) | Not recommended due to accelerated degradation. | |
| Unbuffered Solutions (30°C) | Remained unchanged over a 40-day period. | |
| Buffered Solutions (pH 7.4, 30°C) | Degraded by up to 5.5% over a 40-day period. | |
| Buffered Solutions (pH 7.4, 40°C) | Degraded by up to 10% over a 40-day period. |
While this data is for methacholine chloride, the stability of the methacholine cation is the determining factor, and thus, these findings are highly relevant for solutions of this compound.
Signaling Pathway of Methacholine
Methacholine exerts its physiological effects by acting as an agonist at muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs). In the context of airway smooth muscle, the primary receptor subtype involved in bronchoconstriction is the M3 muscarinic receptor.
Activation of the M3 receptor by methacholine initiates a signaling cascade through the Gq alpha subunit of its associated G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, and the increased cytosolic Ca²⁺, along with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.
Experimental Protocols
The following protocols are based on established guidelines for the preparation of methacholine solutions for the methacholine challenge test, a common clinical application. These protocols, while specifying methacholine chloride, are directly applicable to this compound with appropriate molecular weight adjustments for concentration calculations.
Preparation of Methacholine Stock Solution and Dilutions
This protocol describes the serial dilution of a methacholine stock solution for use in a methacholine challenge test. Aseptic technique should be maintained throughout the procedure.
Materials:
-
This compound powder
-
Sterile 0.9% sodium chloride solution
-
Sterile vials
-
Sterile syringes and needles
-
Calibrated balance
Procedure:
-
Stock Solution Preparation:
-
Using aseptic technique, dissolve a pre-weighed amount of this compound powder in a specific volume of sterile 0.9% sodium chloride to achieve the desired stock concentration (e.g., 16 mg/mL). Ensure complete dissolution.
-
-
Serial Dilutions:
-
Perform a series of dilutions from the stock solution using sterile 0.9% sodium chloride to obtain the required range of concentrations for the challenge test (e.g., 8 mg/mL, 4 mg/mL, 2 mg/mL, 1 mg/mL, 0.5 mg/mL, 0.25 mg/mL, 0.125 mg/mL, 0.0625 mg/mL).
-
-
Labeling and Storage:
-
Clearly label each vial with the methacholine concentration, date of preparation, and expiration date.
-
Store the prepared solutions in a refrigerator at 2-8°C.
-
Stability Testing Protocol Outline
To empirically determine the stability of a this compound solution under specific conditions, the following experimental outline can be followed.
Objective: To quantify the degradation of this compound in a specific solvent at various temperatures over time.
Materials:
-
Prepared this compound solution of known concentration
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
UV detector
-
Temperature-controlled storage units (refrigerator, incubator)
-
pH meter
Procedure:
-
Sample Preparation: Prepare a batch of the this compound solution to be tested.
-
Initial Analysis (Time 0): Immediately after preparation, analyze an aliquot of the solution using a validated HPLC method to determine the initial concentration of methacholine. Measure and record the initial pH.
-
Storage: Aliquot the remaining solution into multiple sealed vials and store them under the desired temperature conditions (e.g., 4°C, 25°C, 40°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1 day, 1 week, 2 weeks, 1 month, 3 months), retrieve vials from each storage condition.
-
Analysis: Allow the samples to equilibrate to room temperature. Analyze the concentration of methacholine in each sample using the same HPLC method. Measure and record the pH.
-
Data Analysis: Calculate the percentage of methacholine remaining at each time point relative to the initial concentration. Plot the percentage of remaining methacholine against time for each storage condition to determine the degradation kinetics.
Conclusion
This compound is a valuable research tool and diagnostic agent. While specific quantitative data on its solubility is limited, it is expected to be highly soluble in water and other polar solvents. The stability of this compound in solution is critically dependent on pH and temperature, with optimal stability observed in acidic, refrigerated conditions. The degradation pathway primarily involves hydrolysis of the ester linkage. The provided experimental protocols and signaling pathway information offer a solid foundation for the effective and safe use of this compound in research and clinical applications. It is recommended that for any new formulation or application, solubility and stability studies be conducted to ensure accuracy and efficacy.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. Stability of methacholine chloride solutions under different storage conditions over a 9 month period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
Cellular Response to Methacholine Iodide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the cellular and molecular responses initiated by methacholine iodide exposure. Methacholine, a synthetic choline ester, serves as a potent, non-selective muscarinic receptor agonist, making it an invaluable tool in respiratory research and as a diagnostic agent for bronchial hyperreactivity.[1][2] This document details the underlying signaling cascades, presents quantitative data from key studies, and outlines detailed experimental protocols for investigating the effects of methacholine.
Mechanism of Action and Signaling Pathways
Methacholine exerts its physiological effects by binding to and activating muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs).[3][4] While it can act on all subtypes of muscarinic receptors, its effects on airway smooth muscle are predominantly mediated by the M2 and M3 subtypes.[5]
-
M3 Receptor Activation and Bronchoconstriction: The binding of methacholine to M3 receptors on airway smooth muscle cells is the primary driver of bronchoconstriction. This activation triggers a signaling cascade initiated by the Gq alpha subunit of the associated G-protein. The activated Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration is a critical event that leads to the contraction of smooth muscle cells and subsequent narrowing of the airways.
-
M2 Receptor and Neuromodulation: M2 receptors are also present on presynaptic nerve terminals in the airways. Their activation by methacholine leads to the inhibition of further acetylcholine release, functioning as a negative feedback mechanism.
The following diagram illustrates the primary signaling pathway initiated by methacholine binding to the M3 muscarinic receptor.
Quantitative Data on Cellular Responses
The cellular response to methacholine is dose-dependent and can be quantified through various experimental parameters. The following tables summarize key quantitative data from published studies.
Table 1: Dose-Response and Potency (EC50 / pD2)
| Cell/Tissue Type | Parameter | Value | Species | Reference |
| Rat Parotid Acinar Cells | EC50 (Ca2+ mobilization) | 80 nmol/L | Rat | |
| Rat Parotid Acinar Cells | EC50 (K+ efflux) | 200 nmol/L | Rat | |
| Human Tracheal Smooth Muscle | pD2 | 6.75 ± 0.02 | Human | |
| Mouse Lung Slices | EC50 | Varies by experimental condition | Mouse | |
| Guinea Pig Tracheal Smooth Muscle | EC50 | Significantly increased in the presence of atropine | Guinea Pig |
Table 2: Receptor Binding Affinity (Ki / KA)
| Receptor/Tissue | Ligand | Parameter | Value | Species | Reference |
| Presynaptic Muscarinic Receptors | (+)-methacholine | KA | 2.5 µM | Rat | |
| Presynaptic Muscarinic Receptors | (+/-)-methacholine | KA | 4 µM | Rat | |
| Presynaptic Muscarinic Receptors | (-)-methacholine | KA | 440 µM | Rat | |
| Human Tracheal Smooth Muscle | Methacholine | pKi | Two-site model with lower affinity than functional response | Human |
Table 3: Provocative Concentration/Dose (PC20 / PD20) in Bronchial Challenge Tests
| Subject Group | Parameter | Value | Notes | Reference |
| Normal Human Subjects | PC20 | > 16 mg/mL | A negative result in a methacholine challenge test is highly indicative of the absence of asthma. | |
| Borderline Hyperreactivity | PC20 | 4.0 - 16 mg/mL | ||
| Mild Hyperreactivity | PC20 | 1.0 - 4.0 mg/mL | ||
| Moderate to Severe Hyperreactivity | PC20 | < 1.0 mg/mL | ||
| Asthmatic Patients | PD20 | Mean of 13.9 µg at baseline in one study | The provocative dose causing a 20% fall in FEV1. |
Experimental Protocols
In Vitro Methacholine Challenge in Tracheal Smooth Muscle
This protocol describes the assessment of tracheal smooth muscle contractility in response to methacholine.
1. Tissue Preparation:
- Euthanize the animal (e.g., guinea pig, mouse) via an approved method.
- Carefully excise the trachea and place it in a petri dish containing Krebs-Henseleit buffer.
- Clean the trachea of adhering connective tissue and cut it into rings of approximately 2-3 mm in width.
- Suspend the tracheal rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
2. Isometric Tension Recording:
- Connect one end of the tracheal ring to a fixed support and the other end to an isometric force transducer.
- Apply an optimal resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with buffer changes every 15-20 minutes.
3. Cumulative Concentration-Response Curve:
- After equilibration, add methacholine to the organ bath in a cumulative manner, increasing the concentration in half-log increments (e.g., 10^-9 M to 10^-3 M).
- Allow the tissue to reach a stable contraction at each concentration before adding the next.
- Record the isometric tension continuously.
4. Data Analysis:
- Express the contractile response as a percentage of the maximum contraction induced by a high concentration of methacholine or another agonist like potassium chloride.
- Plot the concentration-response curve and calculate the EC50 (the concentration of methacholine that produces 50% of the maximal response) and the maximum response (Emax).
In Vivo Methacholine Challenge Test in Mice
This protocol outlines a common procedure for assessing airway hyperresponsiveness in a murine model.
1. Animal Preparation:
- Anesthetize the mouse with an appropriate anesthetic (e.g., a mixture of xylazine and ketamine).
- Tracheostomize the animal and connect it to a small animal ventilator.
- Place the mouse in a whole-body plethysmograph to measure changes in lung mechanics.
2. Baseline Measurements:
- Ventilate the mouse with a standardized tidal volume and frequency.
- Measure baseline airway resistance (Raw) or other parameters of lung function.
3. Methacholine Administration:
- Expose the mouse to an aerosolized saline solution as a control.
- Subsequently, expose the mouse to increasing concentrations of aerosolized methacholine (e.g., 0.1 to 30 mg/mL) for a fixed duration (e.g., 90 seconds).
- Measure lung mechanics after each dose.
4. Data Analysis:
- Calculate the percentage change from baseline for each parameter of lung function at each methacholine concentration.
- Determine the provocative concentration (PC200) that causes a 200% increase in airway resistance.
The following diagram illustrates a generalized workflow for an in vivo methacholine challenge test.
Calcium Imaging
This protocol describes the measurement of intracellular calcium mobilization in response to methacholine.
1. Cell Preparation and Dye Loading:
- Culture cells (e.g., airway smooth muscle cells, SH-SY5Y neuroblastoma cells) on glass coverslips.
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) by incubating them in a buffer containing the dye for a specified time and temperature.
- Wash the cells to remove excess dye.
2. Imaging Setup:
- Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped with a camera.
- Continuously perfuse the cells with a physiological salt solution.
3. Methacholine Stimulation and Image Acquisition:
- Obtain a baseline fluorescence reading.
- Switch the perfusion solution to one containing a known concentration of methacholine.
- Acquire fluorescence images at regular intervals to capture the change in intracellular calcium concentration.
4. Data Analysis:
- Calculate the ratio of fluorescence intensities at two different excitation or emission wavelengths (for ratiometric dyes like Fura-2) or the change in fluorescence intensity relative to baseline (for single-wavelength dyes like Fluo-4).
- Plot the change in intracellular calcium concentration over time.
Cellular Effects Beyond Bronchoconstriction
While the primary focus of methacholine research is often on airway smooth muscle, its effects extend to other cell types and processes:
-
Glandular Secretion: Methacholine stimulates secretion from salivary, lacrimal, and bronchial glands.
-
Cardiovascular System: It can induce bradycardia (decreased heart rate) and hypotension (decreased blood pressure).
-
Gastrointestinal System: Methacholine increases intestinal motility and secretion.
-
Inflammatory Cells: Some studies have investigated the effect of methacholine challenge on the cellular composition of induced sputum in asthmatics, though one study found no significant alteration in inflammatory cell counts one hour post-challenge. Another study noted transcriptional changes in blood eosinophils after methacholine inhalation in asthmatics.
Conclusion
This compound is a critical pharmacological tool for probing the function of the parasympathetic nervous system and for the diagnosis and study of airway hyperreactivity. A thorough understanding of its mechanism of action, the downstream signaling pathways it activates, and the quantitative aspects of the cellular response is essential for researchers and drug development professionals in the respiratory field. The experimental protocols outlined in this guide provide a foundation for the consistent and reproducible investigation of methacholine's effects at the cellular and organismal levels.
References
A Technical Guide to Methacholine Iodide-Induced Bronchoconstriction in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of methacholine iodide to induce bronchoconstriction in preclinical animal models, a critical component in the study of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This document outlines the pharmacology of methacholine, detailed experimental protocols for its administration, and methods for assessing airway hyperresponsiveness.
Introduction: The Role of Methacholine in Respiratory Research
Methacholine, a synthetic choline ester, is a parasympathomimetic bronchoconstrictor agent that acts as a non-specific cholinergic agonist.[1] It preferentially stimulates muscarinic receptors in the airways, leading to smooth muscle contraction and a narrowing of the airways.[2][3] This response mimics aspects of an asthmatic attack, making methacholine a valuable tool for inducing and measuring airway hyperresponsiveness (AHR), a key characteristic of asthma.[4][5] Animal models are indispensable for investigating the pathogenic mechanisms of asthma and for the development of new treatments.
Pharmacology and Signaling Pathway
Methacholine induces bronchoconstriction by activating M3 muscarinic acetylcholine receptors (mAChRs) on airway smooth muscle cells. This activation initiates a downstream signaling cascade. The M3 receptor is coupled to a Gq protein, which, when activated, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration leads to the contraction of the airway smooth muscle and bronchoconstriction.
Experimental Protocols
The induction of bronchoconstriction using methacholine can be achieved through various routes of administration, with aerosol inhalation and intravenous injection being the most common. The choice of method depends on the specific research question, the animal model, and the available equipment.
General Workflow for Methacholine Challenge
A typical experimental workflow for a methacholine challenge test involves several key steps, from animal preparation to data analysis.
Detailed Methodology: Aerosolized Methacholine Challenge in Mice
This protocol is adapted from studies investigating airway hyperresponsiveness in mouse models of allergic asthma.
-
Animal Preparation:
-
Anesthetize the mouse (e.g., with an intraperitoneal injection of pentobarbital).
-
For invasive measurements, perform a tracheotomy and intubate the mouse with a cannula.
-
Connect the animal to a ventilator and a system for measuring respiratory mechanics (e.g., a forced oscillation setup or a plethysmograph).
-
-
Baseline Measurement:
-
Allow the animal to stabilize on the ventilator.
-
Measure baseline airway resistance and dynamic compliance.
-
-
Methacholine Administration:
-
Prepare serial dilutions of methacholine chloride in phosphate-buffered saline (PBS), with concentrations typically ranging from 0.1 to 50 mg/mL.
-
Aerosolize PBS (as a control) for a set duration (e.g., 3 minutes) using an ultrasonic or jet nebulizer connected to the ventilator circuit.
-
Measure airway responsiveness.
-
Administer increasing concentrations of aerosolized methacholine for the same duration, followed by measurements of airway function after each dose.
-
-
Measurement of Airway Response:
-
Record changes in airway resistance (Raw), tissue damping (G), and tissue elastance (H) or other relevant parameters for a few minutes after each methacholine dose.
-
-
Data Analysis:
-
Plot the dose-response curve for the change in airway resistance against the methacholine concentration.
-
Calculate the provocative concentration (PC200 or PC20), which is the concentration of methacholine that causes a 200% increase in airway resistance or a 20% fall in FEV1, respectively.
-
Detailed Methodology: Intravenous Methacholine Challenge in Rats
This protocol is based on studies comparing the effects of intravenous versus aerosolized methacholine delivery.
-
Animal Preparation:
-
Anesthetize the rat (e.g., with an appropriate anesthetic agent).
-
Perform a tracheotomy and intubate the animal.
-
Insert a catheter into the jugular or femoral vein for intravenous administration.
-
Connect the animal to a ventilator and a system for measuring respiratory mechanics.
-
-
Baseline Measurement:
-
Record baseline pulmonary input impedance (ZL) or other respiratory parameters.
-
-
Methacholine Administration:
-
Prepare solutions of methacholine in saline at various concentrations.
-
Infuse doubling concentrations of methacholine, for example, from 1 to 16 µg/kg/min, for a set duration (e.g., 5 minutes per dose).
-
-
Measurement of Airway Response:
-
Continuously measure changes in airway resistance (Raw) and other parameters of the lung mechanics model during and after each infusion.
-
-
Data Analysis:
-
Construct a dose-response curve by plotting the percentage change in airway resistance against the infused methacholine dose.
-
Quantitative Data on Methacholine Administration
The following tables summarize typical methacholine doses and administration parameters used in various animal models. It is important to note that the optimal dose and administration route can vary depending on the animal strain, age, and the specific experimental conditions.
Table 1: Aerosolized Methacholine Administration
| Animal Model | Methacholine Concentration | Nebulization Time | Key Findings | Reference |
| Mouse (BALB/c) | 3 to 50 mg/mL | 3 min per dose | Sensitized and challenged mice showed significantly increased airway responsiveness. | |
| Rat (Wistar) | 0.5 to 4.0 mg/mL | 2 min per dose | Dose-dependent increases in airway resistance and functional residual capacity. | |
| Rat (Sprague-Dawley) | 1 to 16 mg/mL | Not specified | Dose-dependent increases in airway resistance, parenchymal damping, and elastance. | |
| Sheep | 100 mg/mL | 5-7 breaths | Increased trachealis tension by 58% and airways resistance by 183%. |
Table 2: Intravenous Methacholine Administration
| Animal Model | Methacholine Dose/Concentration | Administration Method | Key Findings | Reference |
| Mouse (BALB/c) | 32, 64, 96, and 128 µg/kg | 2 min infusion | Bolus injection produced a greater bronchoconstrictive response compared to continuous infusion. | |
| Mouse (BALB/c) | 6 to 48 µ g/min/kg | 5 min constant infusion | Induced a predominantly airway response with no evidence of airway closure. | |
| Rat (Sprague-Dawley) | 1 to 16 µg/kg/min | Infusion | Dose-dependent increases in airway resistance and parenchymal damping. | |
| Sheep | 0.5 to 10.0 µg/mL | Intra-arterial (bronchial artery) | Dose-dependent bronchoconstriction and contraction of the tracheal segment. |
Table 3: Species-Specific Responsiveness to Inhaled Methacholine
| Animal Species | Relative Responsiveness | ED200 (approx. µg/kg inhaled) | Reference |
| Guinea Pig | Most responsive | 1.6 | |
| Hamster | Less responsive | 11-fold less than guinea pig | |
| Mouse | Less responsive | Variable by strain | |
| Rat | Least responsive | up to 1,395-fold less than guinea pig |
Measurement of Bronchoconstriction
Several techniques are available to assess the degree of bronchoconstriction in animal models.
-
Invasive Measurement of Pulmonary Mechanics: This is considered the gold standard and involves the use of a forced oscillation technique or a plethysmograph in anesthetized, tracheostomized, and mechanically ventilated animals. It provides detailed measurements of lung resistance and dynamic compliance.
-
Non-invasive Plethysmography: This method, often using whole-body plethysmography, measures changes in breathing patterns in conscious, unrestrained animals. The primary parameter measured is the enhanced pause (Penh), which is an index of airway obstruction.
-
In Vitro Tracheal Smooth Muscle Reactivity: This involves isolating the trachea and measuring its contractile response to methacholine in an organ bath.
Conclusion
This compound is a fundamental tool in respiratory research for inducing and quantifying airway hyperresponsiveness in animal models. A thorough understanding of the appropriate administration protocols, dosages for different species, and methods for measuring bronchoconstriction is essential for obtaining reliable and reproducible data. This guide provides a comprehensive overview to aid researchers in designing and executing robust preclinical studies of respiratory diseases.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Methacholine Chloride? [synapse.patsnap.com]
- 3. Methacholine challenge testing: comparative pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Issues determining direct airways hyperresponsiveness in mice [frontiersin.org]
- 5. Methacholine Challenge Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Standard Operating Procedure for Methacholine Provocation Test: Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
The methacholine provocation test, also known as the methacholine challenge test, is a highly sensitive method for assessing airway hyperresponsiveness (AHR), a key characteristic of asthma.[1] This bronchoprovocation technique is primarily utilized in clinical and research settings to aid in the diagnosis of asthma, particularly when baseline spirometry results are normal despite a clinical suspicion of the disease.[1][2] Methacholine, a cholinergic agonist and derivative of acetylcholine, induces bronchoconstriction by directly stimulating smooth muscle receptors in the airways.[1] The test involves the stepwise administration of increasing doses of aerosolized methacholine, followed by spirometric measurements of lung function, specifically the forced expiratory volume in one second (FEV1).[1] A positive test, indicated by a significant drop in FEV1 at a specific methacholine concentration, suggests the presence of AHR.
These application notes provide a comprehensive standard operating procedure for conducting the methacholine provocation test, intended for researchers, scientists, and drug development professionals. The detailed protocols, data presentation tables, and workflow diagrams are designed to ensure the safe, standardized, and accurate assessment of airway responsiveness.
Principle of the Test
The methacholine challenge test operates on the principle of dose-response. Individuals with hyperresponsive airways will experience bronchoconstriction at lower doses of methacholine compared to those with normal airway responsiveness. The test quantifies this response by determining the provocative concentration (PC20) or provocative dose (PD20) of methacholine that causes a 20% fall in FEV1 from the post-diluent baseline measurement. This value serves as an index of the severity of airway hyperresponsiveness.
Signaling Pathway of Methacholine-Induced Bronchoconstriction
References
Application Notes and Protocols for Calculating Provocative Dose (PD20) with Methacholine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The methacholine challenge test is a valuable diagnostic tool for assessing airway hyperresponsiveness (AHR), a key characteristic of asthma.[1][2] The test involves the administration of incrementally increasing doses of methacholine, a bronchoconstricting agent, to induce a measurable decrease in lung function.[1][2] The primary endpoint of this test is the provocative dose 20 (PD20), defined as the dose of methacholine that causes a 20% fall in the forced expiratory volume in one second (FEV1).[3] This document provides detailed application notes and standardized protocols for the accurate and reproducible calculation of PD20 in research and drug development settings.
Recent guidelines emphasize the use of PD20 over the provocative concentration (PC20) as it provides a more standardized measure of AHR that is independent of the nebulizer device used. This allows for more comparable results across different studies and clinical trials.
Core Principles of Methacholine Challenge Testing
Methacholine acts as a cholinergic agonist, stimulating muscarinic receptors on airway smooth muscle, which leads to bronchoconstriction. Individuals with AHR will experience this bronchoconstriction at lower doses of methacholine compared to those with normal airway responsiveness. The test is highly sensitive, making a negative result very effective at ruling out asthma.
Experimental Protocols
Subject Preparation and Baseline Measurements
Prior to initiating the methacholine challenge, it is crucial to ensure proper subject preparation to obtain accurate and reliable results.
Subject Screening and Contraindications: A thorough medical history should be taken to identify any contraindications. Subjects should be clinically stable and free from respiratory tract infections.
| Absolute Contraindications | Relative Contraindications |
| Severe airflow limitation (FEV1 <50% predicted or <1.0 L in adults) | Moderate airflow limitation (FEV1 <60% predicted or <1.5 L in adults) |
| Myocardial infarction or stroke within the last 3 months | Inability to perform acceptable quality spirometry |
| Uncontrolled hypertension | Pregnancy or nursing |
| Known aortic aneurysm | Current use of cholinesterase inhibitors |
Medication Washout Periods: Certain medications can interfere with the methacholine challenge results and must be withheld for a specific period before the test.
| Medication Class | Minimum Withholding Time |
| Short-acting inhaled β2-agonists | 8 hours |
| Long-acting inhaled β2-agonists | 48 hours |
| Ultra-long-acting inhaled β2-agonists | 72 hours |
| Short-acting anticholinergics | 12 hours |
| Long-acting anticholinergics | >168 hours (7 days) |
| Inhaled corticosteroids (regular use may have a modest protective effect) | Maintain stable dose |
| Leukotriene receptor antagonists | 24 hours |
| Theophylline | 12-48 hours |
| Caffeine-containing products (coffee, tea, chocolate) | At least 6 hours |
Baseline Spirometry:
-
Perform baseline spirometry to determine the subject's pre-challenge FEV1.
-
The FEV1 should be reproducible within 5% or 150 mL.
-
Calculate the target FEV1 for a 20% fall (Baseline FEV1 x 0.8).
-
Administer a diluent (0.9% saline) inhalation as a control.
-
Repeat spirometry after diluent administration. The FEV1 should not decrease by more than 10% from baseline.
Methacholine Administration and Dosing Protocols
The administration of methacholine should be performed by trained personnel in a well-ventilated room with emergency resuscitation equipment readily available.
Preparation of Methacholine Solutions: Methacholine chloride is typically supplied as a powder and should be reconstituted with 0.9% sodium chloride (without preservatives) to create a stock solution. Serial dilutions are then prepared. It is recommended to use doubling or quadrupling dose increments.
Dosing Protocols: Two common methods for methacholine administration are the two-minute tidal breathing protocol and the five-breath dosimeter protocol. The European Respiratory Society (ERS) recommends tidal breathing for 1 minute.
Example of a Doubling Dose Protocol:
| Step | Methacholine Concentration (mg/mL) | Cumulative Dose (µg) |
| 1 | 0.0625 | 0.125 |
| 2 | 0.125 | 0.375 |
| 3 | 0.25 | 0.875 |
| 4 | 0.5 | 1.875 |
| 5 | 1.0 | 3.875 |
| 6 | 2.0 | 7.875 |
| 7 | 4.0 | 15.875 |
| 8 | 8.0 | 31.875 |
| 9 | 16.0 | 63.875 |
Note: Cumulative doses are examples and will vary based on the nebulizer output.
Procedure:
-
Administer the lowest dose of methacholine via a calibrated nebulizer.
-
Perform spirometry at 30 and 90 seconds after inhalation.
-
Record the highest FEV1 value.
-
If the FEV1 has not fallen by ≥20%, proceed to the next higher dose.
-
Continue the procedure until a ≥20% fall in FEV1 is observed or the maximum dose has been administered.
-
Once a ≥20% fall is achieved, the test is complete. Administer a short-acting bronchodilator to reverse the bronchoconstriction and ensure the subject's FEV1 returns to within 10% of baseline.
Data Presentation and PD20 Calculation
Data Collection: For each dose of methacholine administered, record the corresponding FEV1 value. The percent fall in FEV1 from baseline is calculated using the following formula:
Percent Fall in FEV1 = [(Baseline FEV1 - Post-Dose FEV1) / Baseline FEV1] x 100
PD20 Calculation: The PD20 is calculated by interpolation between the last two doses administered. A logarithmic transformation of the dose is recommended for a more accurate interpolation. The following formula is widely used:
PD20 = antilog [log(D1) + ((20 - R1) * (log(D2) - log(D1))) / (R2 - R1)]
Where:
-
D1 = The second to last methacholine dose administered (the dose that caused a <20% fall in FEV1).
-
D2 = The final methacholine dose administered (the dose that caused a ≥20% fall in FEV1).
-
R1 = The percentage fall in FEV1 after D1.
-
R2 = The percentage fall in FEV1 after D2.
Example Calculation Data:
| Methacholine Dose (µg) | FEV1 (L) | % Fall in FEV1 |
| Baseline | 4.00 | 0 |
| 25 (D1) | 3.60 | 10 (R1) |
| 50 (D2) | 2.80 | 30 (R2) |
Calculation: PD20 = antilog [log(25) + ((20 - 10) * (log(50) - log(25))) / (30 - 10)] PD20 = antilog [1.3979 + (10 * (1.6990 - 1.3979)) / 20] PD20 = antilog [1.3979 + (10 * 0.3011) / 20] PD20 = antilog [1.3979 + 0.15055] PD20 = antilog [1.54845] PD20 = 35.35 µg
Interpretation of Results
The calculated PD20 value is used to classify the degree of airway hyperresponsiveness.
| PD20 (µg) | Interpretation |
| > 400 | Normal Airway Responsiveness |
| 100 - 400 | Borderline Airway Hyperresponsiveness |
| 25 - 100 | Mild Airway Hyperresponsiveness |
| < 25 | Moderate to Severe Airway Hyperresponsiveness |
Note: These are general classifications and may vary slightly based on specific guidelines and study protocols.
Visualizations
Methacholine Signaling Pathway
Caption: Signaling pathway of methacholine-induced bronchoconstriction.
Experimental Workflow for PD20 Calculation
Caption: Workflow for methacholine challenge testing and PD20 calculation.
Safety Considerations
-
The methacholine challenge test should only be performed by trained personnel under medical supervision.
-
Emergency equipment, including supplemental oxygen, subcutaneous epinephrine, and nebulized bronchodilators, must be immediately available.
-
Subjects should be monitored closely throughout the procedure and until their FEV1 has returned to baseline levels.
-
The testing area should be well-ventilated to minimize exposure of staff to methacholine.
References
Application Notes and Protocols for Methacholine Nebulization in Airway Hyperresponsiveness Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing methacholine nebulization for the assessment of airway hyperresponsiveness (AHR), a key characteristic of asthma.[1][2][3][4] The following protocols and data interpretation guidelines are intended to assist in the standardized application of this important research tool.
Introduction to Methacholine Challenge Testing
Methacholine challenge testing is a valuable method for evaluating AHR by inducing bronchoconstriction in a controlled setting.[2] Methacholine, a cholinergic agonist, stimulates muscarinic receptors on airway smooth muscle, leading to bronchoconstriction. The sensitivity of the airways to methacholine is a measure of AHR. The primary endpoint is typically the provocative concentration (PC20) or provocative dose (PD20) of methacholine that causes a 20% fall in the forced expiratory volume in one second (FEV1).
Key Nebulization Techniques
Two primary methods for methacholine nebulization are widely used in AHR studies: the Two-Minute Tidal Breathing method and the Five-Breath Dosimeter method. Recent recommendations also emphasize the use of dosimeter-controlled or continuous-output breath-actuated nebulizers during tidal breathing to standardize dose delivery.
| Feature | Two-Minute Tidal Breathing Method | Five-Breath Dosimeter Method |
| Description | The subject breathes tidally from a nebulizer that continuously aerosolizes the methacholine solution for a fixed period of two minutes. | The subject takes five deep inhalations of the aerosolized methacholine from a dosimeter, which delivers a specific volume of aerosol with each breath. |
| Aerosol Exposure | Delivers approximately twice the amount of aerosol at each concentration compared to the dosimeter method. | Delivers a more controlled and quantifiable dose of methacholine. |
| Response | Tends to produce a greater response (lower PC20) for the same methacholine concentration. | The deep inhalation maneuvers involved may have a bronchoprotective effect, potentially leading to a higher PC20. |
| Considerations | May be more suitable for detecting mild AHR. | May result in false-negative results in subjects with mild AHR due to the bronchoprotective effect of deep breaths. |
Experimental Protocols
General Preparations and Safety Precautions
-
Subject Selection: Ensure subjects have a baseline FEV1 of ≥65% predicted.
-
Informed Consent: Obtain written informed consent from all participants.
-
Medication Washout: Instruct subjects to withhold medications that may interfere with the test for an appropriate duration.
-
Safety: A trained professional should always be present. Emergency equipment, including a bronchodilator, oxygen, and resuscitation equipment, must be readily available.
Protocol 1: Two-Minute Tidal Breathing Method
This protocol is adapted from established guidelines.
-
Baseline Spirometry: Perform baseline spirometry to determine the pre-challenge FEV1.
-
Diluent Administration: Administer aerosolized diluent (0.9% saline) for two minutes using a continuous output nebulizer.
-
Post-Diluent Spirometry: Measure FEV1 at 30 and 90 seconds after diluent inhalation. The highest value is used as the control. A fall of ≥20% after diluent indicates the test should be stopped.
-
Methacholine Administration: Administer escalating concentrations of methacholine (e.g., 0.0625, 0.25, 1, 4, 16 mg/mL) via the nebulizer for two minutes of tidal breathing at 5-minute intervals.
-
Post-Methacholine Spirometry: After each methacholine concentration, measure FEV1 at 30 and 90 seconds.
-
Termination Criteria: Stop the test when FEV1 has fallen by ≥20% from the post-diluent value or the highest concentration has been administered.
-
Bronchodilator Administration: Administer a short-acting beta2-agonist to reverse bronchoconstriction at the end of the test.
Protocol 2: Five-Breath Dosimeter Method
This protocol is based on established guidelines.
-
Baseline Spirometry: Perform baseline spirometry to determine the pre-challenge FEV1.
-
Diluent Administration: Administer five breaths of aerosolized diluent using a dosimeter.
-
Post-Diluent Spirometry: Measure FEV1 at 30 and 90 seconds after diluent inhalation. The highest value is the control.
-
Methacholine Administration: Administer five breaths of escalating concentrations of methacholine using the dosimeter at 5-minute intervals.
-
Post-Methacholine Spirometry: After each methacholine dose, measure FEV1 at 30 and 90 seconds.
-
Termination Criteria: Stop the test when FEV1 has fallen by ≥20% from the post-diluent value or the maximum dose has been administered.
-
Bronchodilator Administration: Administer a short-acting beta2-agonist to reverse bronchoconstriction.
Data Presentation and Interpretation
The primary outcome of methacholine challenge testing is the PC20 value, which is the concentration of methacholine that causes a 20% fall in FEV1. The PD20, the dose of methacholine causing a 20% fall in FEV1, is also increasingly used as it allows for better comparison between different devices and protocols.
The PC20 is calculated by interpolation of the last two data points on the log dose-response curve. The formula for calculating PC20 is:
PC20 = antilog [log C1 + (log C2 - log C1) * (20 - R1) / (R2 - R1)]
Where:
-
C1: Second-to-last methacholine concentration
-
C2: Last methacholine concentration
-
R1: Percentage fall in FEV1 after C1
-
R2: Percentage fall in FEV1 after C2
| PC20 (mg/mL) | Interpretation of Airway Responsiveness |
| > 16 | Normal |
| 4 - 16 | Borderline Hyperresponsiveness |
| 1 - 4 | Mild Hyperresponsiveness |
| < 1 | Moderate to Severe Hyperresponsiveness |
This classification is based on American Thoracic Society guidelines.
Visualization of Key Processes
Methacholine Challenge Experimental Workflow
Caption: Workflow of a typical methacholine challenge test.
Methacholine-Induced Bronchoconstriction Signaling Pathway
Caption: Signaling cascade of methacholine in airway smooth muscle.
Cholinergic receptor-mediated responses, crucial in airway function, are dependent on Gαq-mediated signaling events. The binding of methacholine to M3 muscarinic receptors on airway smooth muscle activates the Gαq protein, initiating a cascade that leads to an increase in intracellular calcium and ultimately, muscle contraction.
References
Application Notes and Protocols: In Vivo Application of Methacholine Iodide in Preclinical Asthma Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of methacholine iodide in preclinical models of asthma. The following sections detail the underlying mechanism of action, experimental protocols for inducing and assessing airway hyperresponsiveness (AHR), and quantitative data from representative studies.
Methacholine, a non-specific cholinergic agonist, is a valuable tool in asthma research, acting as a bronchoconstrictor to measure AHR, a key feature of asthma.[1] It primarily activates M3 muscarinic acetylcholine receptors on airway smooth muscle cells, initiating a signaling cascade that leads to bronchoconstriction.[1][2][3] In asthmatic subjects, a lower dose of methacholine is needed to induce bronchoconstriction, forming the basis of the methacholine challenge test.[1]
Signaling Pathway of Methacholine-Induced Bronchoconstriction
This compound induces bronchoconstriction by activating muscarinic acetylcholine receptors (mAChRs) on airway smooth muscle cells. The primary receptor subtype involved is the M3 receptor, which is coupled to a Gq protein. Activation of the M3 receptor initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC) and other calcium-dependent pathways, ultimately resulting in the phosphorylation of myosin light chains and subsequent contraction of the airway smooth muscle, leading to bronchoconstriction.
Experimental Protocols
A widely used preclinical model for asthma involves sensitizing and challenging animals, typically mice, with an allergen such as ovalbumin (OVA). This induces an allergic inflammatory response in the airways, leading to AHR.
Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
This protocol describes a common method for inducing an asthma-like phenotype in mice.
Materials:
-
Ovalbumin (OVA)
-
Alum adjuvant (e.g., Imject™ Alum)
-
Phosphate-buffered saline (PBS)
-
Mice (e.g., BALB/c or C57BL/6)
Procedure:
-
Sensitization:
-
On day 0, administer an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum adjuvant in a total volume of 200 µL PBS.
-
On day 7, administer a booster i.p. injection of 10 µg OVA emulsified in 1 mg of alum adjuvant in 200 µL PBS.
-
-
Challenge:
-
On days 14, 15, and 16, challenge the mice with an aerosolized solution of 1-5% OVA in PBS for 20-30 minutes in a whole-body exposure chamber. Control animals are challenged with PBS only.
-
-
Assessment of AHR:
-
Airway hyperresponsiveness to methacholine is typically assessed 24 to 48 hours after the final OVA challenge.
-
Measurement of Airway Hyperresponsiveness (AHR)
AHR can be measured using invasive or non-invasive techniques.
Invasive Measurement of Lung Function (FlexiVent)
This method provides detailed and accurate measurements of lung mechanics in anesthetized and tracheostomized animals.
Materials:
-
FlexiVent system or similar small animal ventilator
-
Anesthetic (e.g., pentobarbital, ketamine/xylazine)
-
Tracheostomy cannula
-
This compound solution in PBS (e.g., 0, 6.25, 12.5, 25, 50 mg/mL)
Procedure:
-
Anesthetize the mouse via i.p. injection.
-
Perform a tracheostomy and insert a cannula into the trachea.
-
Connect the mouse to the small animal ventilator.
-
Administer a positive end-expiratory pressure (PEEP) of 3 cm H2O.
-
Measure baseline lung mechanics, including airway resistance (R) and compliance (C).
-
Administer increasing concentrations of aerosolized methacholine for a set duration (e.g., 10 seconds).
-
Record lung mechanics for 3-5 minutes after each methacholine dose.
-
Generate a dose-response curve by plotting the change in airway resistance or compliance against the methacholine concentration.
Non-Invasive Measurement of Lung Function (Whole-Body Plethysmography)
This technique measures respiratory parameters in conscious, unrestrained animals. The primary output is the Enhanced Pause (Penh), a dimensionless value that correlates with changes in airway resistance.
Materials:
-
Whole-body plethysmograph system
-
This compound solution in PBS (e.g., 0, 12.5, 25, 50 mg/mL)
Procedure:
-
Place the conscious, unrestrained mouse into the plethysmography chamber.
-
Allow the mouse to acclimatize for at least 10-15 minutes.
-
Record baseline respiratory parameters for 3 minutes.
-
Expose the mouse to an aerosol of PBS (vehicle control) for 3 minutes and record the response.
-
Subsequently, expose the mouse to increasing concentrations of aerosolized methacholine for 3 minutes each.
-
Record respiratory parameters for 3 minutes following each nebulization.
-
Calculate the average Penh value for each methacholine concentration.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study using methacholine in a preclinical asthma model.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies using methacholine to assess AHR in preclinical asthma models.
Table 1: Airway Resistance in Response to Methacholine in OVA-Sensitized/Challenged Mice (Invasive Measurement)
| Methacholine (mg/mL) | Control (OVA/PBS) Airway Resistance (cmH₂O·s/mL) | Asthmatic (OVA/OVA) Airway Resistance (cmH₂O·s/mL) |
| 0 (Baseline) | ~0.5 | ~0.6 |
| 12.5 | ~0.7 | ~1.5 |
| 25 | ~1.0 | ~2.5 |
| 50 | ~1.2 | ~3.5 |
| Data are representative values compiled from multiple sources and indicate a significant increase in airway resistance in the asthmatic group compared to the control group. |
Table 2: Enhanced Pause (Penh) in Response to Methacholine in OVA-Sensitized/Challenged Mice (Non-Invasive Measurement)
| Methacholine (mg/mL) | Control (SAL-SAL) Penh | Asthmatic (OVA-OVA) Penh |
| 0 (Baseline) | ~1.0 | ~1.2 |
| 12.5 | ~2.0 | ~4.0 |
| 25 | ~3.5 | ~6.5 |
| 50 | ~5.5 | ~8.5 |
| Data are representative values compiled from multiple sources and indicate a significant increase in Penh in the asthmatic group compared to the control group. |
Table 3: Methacholine Dosing and Administration Routes
| Administration Route | Typical Dose Range | Animal Model | Reference |
| Inhaled (Aerosol) | 0.1 - 50 mg/mL | Mouse | |
| Intravenous (Bolus) | 61 - 640 µg/kg | Mouse | |
| Intravenous (Infusion) | 46 - 742 µg/kg | Mouse |
Conclusion
This compound remains a critical tool for inducing and quantifying airway hyperresponsiveness in preclinical asthma models. The choice of AHR measurement technique—invasive or non-invasive—should be guided by the specific research question and the need for detailed physiological data versus higher throughput screening. The protocols and data presented here provide a foundation for researchers to design and execute robust in vivo studies to investigate asthma pathophysiology and evaluate novel therapeutic interventions.
References
Application Notes and Protocols for Evaluating New Asthma Therapies Using the Methacholine Challenge
For Researchers, Scientists, and Drug Development Professionals
Introduction
The methacholine challenge test is a valuable bronchoprovocation method used to assess airway hyperresponsiveness (AHR), a key characteristic of asthma.[1] This test is instrumental in diagnosing asthma, particularly in individuals with atypical symptoms or normal baseline spirometry.[1] In the realm of drug development, the methacholine challenge serves as a critical tool for evaluating the efficacy of novel asthma therapies. By quantifying the degree of AHR before and after treatment, researchers can objectively measure the therapeutic impact of a new drug on airway sensitivity. These application notes provide a detailed overview and protocol for utilizing the methacholine challenge in clinical research settings.
Mechanism of Action
Methacholine, a synthetic choline ester, acts as a non-selective muscarinic receptor agonist. When inhaled, it directly stimulates M3 muscarinic receptors on airway smooth muscle, leading to bronchoconstriction.[2] Individuals with asthma exhibit an exaggerated bronchoconstrictor response to methacholine, requiring a lower concentration of the agonist to induce a significant decrease in lung function compared to healthy individuals. New asthma therapies often aim to reduce this hyperresponsiveness, and the methacholine challenge provides a quantitative measure of their success.
Data Presentation: Efficacy of New Asthma Therapies
The efficacy of a new asthma therapy is often determined by its ability to increase the provocative concentration of methacholine required to cause a 20% fall in the forced expiratory volume in one second (FEV1), known as the PC20. An increase in PC20 following treatment indicates a reduction in airway hyperresponsiveness.
Below are summary tables of data from clinical trials where the methacholine challenge was used to evaluate the efficacy of novel asthma therapies.
Table 1: Efficacy of a Long-Acting β2-Adrenergic Agonist (Formoterol) on Airway Hyperresponsiveness
| Study Group | N | Baseline Geometric Mean PC20 (mg/mL) | Post-Dose Geometric Mean PC20 (mg/mL) | Fold Increase in PC20 |
| Formoterol 12 µg | 10 | < 4.0 | 7.0 | - |
| Formoterol 24 µg | 10 | < 4.0 | 16.0 | 2.2 |
Data adapted from a prospective, unblinded, randomized, 2-way crossover study in adults with mild asthma.[3]
Table 2: Efficacy of Monoclonal Antibodies on Airway Hyperresponsiveness
| Therapy | Study Population | Baseline PC20 (mg/mL) | Post-Treatment PC20 (mg/mL) | Key Findings |
| Omalizumab (anti-IgE) | Mild allergic asthma | Not specified | Significantly improved | A slight but statistically significant improvement in methacholine PC20 was observed.[4] |
| Mepolizumab (anti-IL-5) | Not specified | Not specified | No significant effect | Mepolizumab did not show a significant effect on AHR as measured by methacholine challenge in the cited study. |
Experimental Protocols
Subject Selection
Inclusion Criteria:
-
Diagnosis of mild to moderate asthma.
-
Baseline FEV1 ≥ 70% of the predicted value.
-
Demonstrable airway hyperresponsiveness, typically a baseline PC20 of ≤ 8 mg/mL or ≤ 16 mg/mL.
Exclusion Criteria:
-
Severe airflow obstruction (FEV1 < 50% predicted or < 1.0 L).
-
Recent respiratory tract infection (within the last 3-6 weeks).
-
History of myocardial infarction or stroke within the last 3 months.
-
Uncontrolled hypertension.
-
Known aortic aneurysm.
-
Pregnancy or breastfeeding.
-
Use of medications that can interfere with the test results (see Table 3 for washout periods).
Equipment and Reagents
-
Spirometer meeting American Thoracic Society (ATS) standards.
-
Nebulizer with a known and consistent output.
-
Methacholine chloride (Provocholine®) sterile powder for reconstitution.
-
Sterile 0.9% sodium chloride (saline) for dilution.
-
Emergency resuscitation equipment, including oxygen and bronchodilators.
Medication Washout Periods
It is crucial to withhold medications that may affect the methacholine challenge results for an appropriate duration before the test.
Table 3: Recommended Medication Withholding Times
| Medication Class | Withholding Time |
| Short-acting inhaled β2-agonists | 8 hours |
| Long-acting inhaled β2-agonists | 48 hours |
| Ultra-long-acting inhaled β2-agonists | 72 hours |
| Short-acting anticholinergics | 12 hours |
| Long-acting anticholinergics | > 168 hours (7 days) |
| Inhaled corticosteroids (single dose) | No effect |
| Inhaled corticosteroids (regular use) | Modest protective effect; washout may be required depending on study design. |
| Leukotriene receptor antagonists | 24 hours |
| Theophylline | 12-24 hours |
| Antihistamines (H1 blockers) | Negligible effect |
Adapted from various sources.
Methacholine Challenge Protocol (Tidal Breathing Method)
-
Patient Preparation:
-
Explain the procedure to the subject and obtain informed consent.
-
Ensure the subject has adhered to the medication washout periods.
-
Perform baseline spirometry to measure FEV1. The baseline FEV1 must be reproducible within 5%.
-
-
Diluent Administration:
-
Administer an aerosol of sterile saline (diluent) using the nebulizer for the same duration as the subsequent methacholine doses (e.g., 2 minutes of tidal breathing).
-
Measure FEV1 at 30 and 90 seconds after inhalation. The post-diluent FEV1 will serve as the baseline for calculating the 20% fall. A drop of >10% in FEV1 after the diluent may require stopping the test.
-
-
Methacholine Administration:
-
Prepare serial dilutions of methacholine in saline, typically starting at a low concentration (e.g., 0.03 mg/mL) and doubling with each subsequent step (e.g., 0.06, 0.125, 0.25, 0.5, 1, 2, 4, 8, 16 mg/mL).
-
Administer the lowest concentration of methacholine via the nebulizer for a standardized period (e.g., 2 minutes of tidal breathing).
-
-
FEV1 Measurement:
-
Measure FEV1 at 30 and 90 seconds after the completion of the methacholine inhalation.
-
If the FEV1 has dropped by less than 20% from the post-diluent baseline, proceed to the next highest concentration of methacholine after a 5-minute interval.
-
-
Stopping Criteria:
-
The test is stopped when the FEV1 has fallen by 20% or more from the post-diluent baseline.
-
The test is also stopped if the subject experiences significant adverse effects such as severe coughing, wheezing, or chest tightness.
-
If the maximum concentration of methacholine is reached without a 20% fall in FEV1, the test is considered negative.
-
-
Post-Test Procedure:
-
Administer a short-acting bronchodilator to reverse the bronchoconstriction.
-
Monitor the subject until their FEV1 has returned to within 10% of their pre-challenge baseline.
-
Data Analysis
The primary endpoint is the PC20, which is the provocative concentration of methacholine that causes a 20% fall in FEV1. The PC20 is calculated by interpolation from the log-concentration-response curve.
Visualizations
Caption: Methacholine-induced bronchoconstriction signaling pathway.
Caption: Experimental workflow for the methacholine challenge test.
References
- 1. Methacholine Challenge Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Methacholine challenge testing: comparative pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methacholine Challenge as a Clinical Bioassay of Pulmonary Delivery of a Long-Acting β2-Adrenergic Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Impact of Monoclonal Antibodies on Airway Smooth Muscle Contractility in Asthma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Dosing Considerations for Methacholine Iodide in Murine Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methacholine challenge is a cornerstone in preclinical respiratory research, particularly in murine models of asthma and other airway diseases, for assessing airway hyperresponsiveness (AHR). Methacholine, a parasympathomimetic bronchoconstrictor, acts as a direct agonist on muscarinic M3 receptors in the airway smooth muscle, inducing contraction and narrowing of the airways. While methacholine chloride is predominantly cited in the literature, this document focuses on dosing considerations for methacholine iodide. It is important to note that the vast majority of published research utilizes methacholine chloride. Due to the limited direct data on this compound, the dosing information provided herein is largely extrapolated from studies using methacholine chloride, based on the assumption of equivalent molar activity of the methacholine cation. Researchers should consider this extrapolation when designing their experiments and may need to perform initial dose-response studies to confirm optimal concentrations for their specific model and experimental setup.
Physicochemical Properties and Solution Stability
This compound has a molecular weight of 287.14 g/mol .[1] For comparison, methacholine chloride has a molecular weight of 195.69 g/mol . This difference in molecular weight should be accounted for when preparing solutions to achieve a desired molar concentration of the active methacholine cation.
Solutions of methacholine should be prepared fresh daily using sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS).[2] While data on the stability of this compound solutions is scarce, studies on methacholine chloride indicate that it is susceptible to hydrolysis, which can be influenced by pH and temperature.[3][4] It is recommended to store stock solutions at 4°C and protect them from light to minimize degradation.[5]
Dosing Considerations and Data Presentation
The appropriate dose of this compound will depend on several factors, including the mouse strain, the route of administration, and the specific research question. The following tables summarize quantitative data for methacholine administration in murine models, primarily derived from studies using methacholine chloride. Doses have been converted to reflect this compound based on molecular weight for guidance.
Table 1: Intravenous (IV) Administration of this compound in Murine Models
| Mouse Strain | Model | This compound Dose (µg/kg) | Dosing Regimen | Expected Outcome | Reference (for Methacholine Chloride Data) |
| BALB/c | Naïve | 47 - 188 | Infusion over 2 minutes | Dose-dependent increase in airway resistance | |
| BALB/c | Naïve | 117 | Bolus injection | Increase in airway resistance | |
| BALB/c | Ova-sensitized | 44 - 147 | Bolus injection | Exaggerated increase in airway resistance compared to naïve mice | |
| BALB/c | Naïve (2-8 weeks old) | 9 - 70 µ g/min/kg | Constant infusion for 5 minutes | Age-independent increase in specific airway resistance |
Table 2: Aerosolized/Inhaled Administration of this compound in Murine Models
| Mouse Strain | Model | This compound Concentration (mg/mL) | Dosing Regimen | Expected Outcome | Reference (for Methacholine Chloride Data) |
| BALB/c | Naïve | 0.1 - 44 | Incremental doses delivered via nebulizer | Dose-dependent increase in airway resistance and tissue elastance | |
| BALB/c | Ova-sensitized | 0.1 - 44 | Incremental doses delivered via nebulizer | Increased sensitivity and maximal response in airway resistance compared to naïve mice | |
| Wistar Rat | Naïve | 0.7 - 5.9 | Inhalation for 2 minutes per concentration | Dose-dependent increase in airway resistance and functional residual capacity | |
| C57BL/6J | HDM-sensitized | 18.3, 36.6, 73.3 | Nebulized | Significant increase in lung resistance |
Table 3: Intraperitoneal (IP) Administration of this compound in Murine Models
| Mouse Strain | Model | This compound Dose (mg/kg) | Dosing Regimen | Expected Outcome | Reference (for Methacholine Chloride Data) |
| BALB/c | Ova-sensitized | 1.47 | Single injection | Induction of airway hyperresponsiveness |
Experimental Protocols
Protocol 1: Intravenous Methacholine Challenge for Airway Hyperresponsiveness Assessment
This protocol is adapted from studies using methacholine chloride in anesthetized, tracheostomized, and mechanically ventilated mice.
Materials:
-
This compound
-
Sterile 0.9% saline
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical tools for tracheostomy
-
Mechanical ventilator for small animals (e.g., FlexiVent)
-
Intravenous catheter
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse with an appropriate anesthetic.
-
Perform a tracheostomy and cannulate the trachea with a tube connected to the mechanical ventilator.
-
Insert a catheter into the jugular vein for intravenous administration.
-
-
Baseline Measurement:
-
Ventilate the mouse at a set frequency and tidal volume.
-
Measure baseline airway mechanics (resistance and elastance) by applying a forced oscillation technique.
-
-
Methacholine Administration:
-
Prepare fresh serial dilutions of this compound in sterile saline.
-
Administer increasing doses of this compound intravenously, either as a bolus injection or a continuous infusion.
-
Allow a sufficient time interval between doses for the airway response to peak and return to near baseline.
-
-
Measurement of Airway Response:
-
Continuously measure airway mechanics after each dose of methacholine.
-
Record the peak airway resistance and elastance at each dose.
-
-
Data Analysis:
-
Construct a dose-response curve by plotting the change in airway resistance or elastance against the this compound concentration.
-
Calculate the provocative concentration (PC200 or PC150), which is the concentration of methacholine that causes a 200% or 150% increase in baseline airway resistance.
-
Protocol 2: Aerosolized Methacholine Challenge in Conscious Mice using Whole-Body Plethysmography
This protocol allows for the non-invasive assessment of airway responsiveness in conscious, unrestrained mice.
Materials:
-
This compound
-
Sterile 0.9% saline
-
Whole-body plethysmography system
-
Nebulizer
Procedure:
-
Acclimatization:
-
Place the mouse in the whole-body plethysmography chamber and allow it to acclimate for a designated period.
-
-
Baseline Measurement:
-
Record baseline respiratory parameters, such as the enhanced pause (Penh), for a few minutes.
-
-
Methacholine Administration:
-
Prepare fresh serial dilutions of this compound in sterile saline.
-
Aerosolize saline (as a baseline control) into the chamber for a set duration.
-
Subsequently, aerosolize increasing concentrations of this compound into the chamber.
-
-
Measurement of Airway Response:
-
Record respiratory parameters for a few minutes following each nebulization.
-
-
Data Analysis:
-
Calculate the average Penh value for each methacholine concentration.
-
Generate a dose-response curve by plotting the Penh values against the this compound concentration.
-
Signaling Pathway and Visualization
Methacholine exerts its effects by binding to muscarinic M3 receptors on airway smooth muscle cells. This binding activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to cross-bridge formation between actin and myosin, resulting in smooth muscle contraction and bronchoconstriction.
Caption: Methacholine signaling pathway in airway smooth muscle cells.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for an in vivo methacholine challenge experiment in a murine model.
Caption: General workflow for a methacholine challenge experiment.
References
- 1. This compound | C8H18INO2 | CID 3083639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Robust Protocol for Regional Evaluation of Methacholine Challenge in Mouse Models of Allergic Asthma Using Hyperpolarized 3He MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of methacholine chloride in bronchial provocation test solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of stored methacholine chloride solutions: clinically useful information - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Methacholine Iodide Solutions for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methacholine, a synthetic choline ester, is a potent muscarinic receptor agonist widely employed in experimental research to study bronchoconstriction, airway hyperresponsiveness, and cholinergic signaling pathways. While methacholine chloride is more commonly cited in clinical and research settings, methacholine iodide can also be utilized. The active moiety, the methacholine cation, is responsible for the pharmacological effects. These application notes provide detailed protocols for the preparation, storage, and handling of methacholine solutions for in vitro and in vivo experimental applications, with a focus on ensuring solution stability and experimental reproducibility. The information presented is primarily based on studies of methacholine chloride, the most extensively documented salt.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data for the preparation and storage of methacholine solutions, primarily based on data for methacholine chloride.
Table 1: Recommended Solvents and Buffers
| Solvent/Buffer | Concentration | Key Considerations |
| 0.9% Sodium Chloride (Normal Saline) | 0.9% w/v | Most common diluent for both in vivo and in vitro studies. The pH of methacholine in normal saline is weakly to moderately acidic, which contributes to its stability.[1] |
| 0.9% Sodium Chloride with 0.4% Phenol | As specified | Phenol is added as a preservative to reduce the risk of bacterial contamination.[1] |
| Phosphate-Buffered Saline (PBS) | pH 7.4 | While used in some studies, buffered solutions, particularly those with a pH above 6, can lead to more rapid hydrolysis and degradation of methacholine.[2][3] |
| Deionized Water | N/A | Can be used for initial reconstitution, but for physiological experiments, isotonic solutions are preferred.[2] |
Table 2: Stability of Methacholine Chloride Solutions
| Storage Condition | Concentration Range | Duration of Stability | Reference |
| Refrigerated (2-8 °C) | ≥ 0.125 mg/mL (in 0.9% NaCl) | Up to 3 months | |
| Refrigerated (4 °C) | Various concentrations | No significant decomposition over 4 months | |
| Frozen | 0.062 to 32.0 mg/mL | Up to 6 months | |
| Frozen | 0.031 mg/mL | Up to 4 months | |
| Room Temperature | Various concentrations | Stable for extended periods, but refrigeration is recommended for long-term storage. Lower concentrations are less stable at room temperature. | |
| Room Temperature (after thawing) | Various concentrations | Significant loss of potency after 24 hours. Thawed solutions should be used immediately and not refrozen. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Serial Dilutions
This protocol describes the preparation of a high-concentration stock solution of this compound and subsequent serial dilutions for use in dose-response experiments.
Materials:
-
This compound powder
-
Sterile 0.9% Sodium Chloride (NaCl) solution
-
Sterile, empty borosilicate glass vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Safety Precautions: Methacholine is a potent bronchoconstrictor. Handle the powder in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and respiratory protection. Do not handle this product if you have asthma or allergies.
-
Calculate Required Mass: Determine the mass of this compound powder required to prepare a stock solution of the desired molarity or weight/volume concentration. Remember to account for the molecular weight of this compound.
-
Reconstitution of Stock Solution:
-
Aseptically transfer the calculated mass of this compound powder into a sterile glass vial.
-
Add the required volume of sterile 0.9% NaCl solution to the vial.
-
Cap the vial and vortex until the powder is completely dissolved, resulting in a clear solution.
-
-
Sterile Filtration: For applications requiring sterile solutions, filter the stock solution through a 0.22 µm sterile filter into a new sterile vial.
-
Preparation of Serial Dilutions:
-
Label a series of sterile vials for each desired concentration.
-
Perform serial dilutions using the stock solution and sterile 0.9% NaCl as the diluent to achieve the final desired concentrations. For example, to make a 1:10 dilution, add 1 part of the higher concentration solution to 9 parts of 0.9% NaCl.
-
-
Storage: Store the stock solution and all dilutions at 2-8 °C. For long-term storage, aliquots can be stored frozen. Avoid repeated freeze-thaw cycles. Once thawed, use the solution immediately and discard any unused portion.
Protocol 2: Quality Control of Prepared Solutions
It is crucial to ensure the accuracy of the prepared methacholine solutions.
-
pH Measurement: The pH of methacholine solutions in normal saline should be weakly to moderately acidic. Solutions with a pH greater than 6 are prone to rapid decomposition.
-
Visual Inspection: Visually inspect the solutions for any precipitation or discoloration before each use.
-
Concentration Verification (Optional): For rigorous studies, the concentration of the stock solution can be verified using techniques like High-Performance Liquid Chromatography (HPLC).
Mandatory Visualizations
Caption: Experimental workflow for this compound solution preparation.
Caption: Methacholine signaling pathway in airway smooth muscle.
Mechanism of Action: Signaling Pathway
Methacholine exerts its effects by acting as a non-selective agonist at muscarinic acetylcholine receptors. In airway smooth muscle, the primary receptor subtype responsible for bronchoconstriction is the M3 muscarinic receptor. The binding of methacholine to the M3 receptor initiates a signaling cascade through a Gq protein. This activation of the Gq protein leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The elevated intracellular Ca²⁺ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chains and subsequent contraction of the airway smooth muscle, resulting in bronchoconstriction.
References
Safety Precautions and Application Notes for Methacholine Iodide in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and use of methacholine iodide in a laboratory setting. This compound is a parasympathomimetic agent that acts as a non-selective muscarinic receptor agonist. It is frequently used in research to study bronchoconstriction, airway hyperreactivity, and smooth muscle physiology. Due to its potent biological activity, strict adherence to safety protocols is essential.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following safety information is based on the known hazards of the methacholine cation, derived from data on methacholine chloride, and general knowledge of iodide compounds. It is imperative to handle this compound with caution and to perform a thorough risk assessment before commencing any experimental work.
Hazard Identification and Safety Precautions
This compound is a potent cholinergic agonist and should be handled with care to avoid accidental exposure. The primary hazards are associated with its pharmacological effects upon inhalation, ingestion, or skin contact.
Potential Hazards:
-
Inhalation: Toxic if inhaled. May cause respiratory irritation, bronchoconstriction, wheezing, coughing, and shortness of breath.[1]
-
Ingestion: Toxic if swallowed.[1] May lead to systemic cholinergic effects.
-
Skin Contact: May be harmful in contact with skin and may cause skin irritation.[1]
-
Eye Contact: Can cause serious eye irritation or damage.[1]
Personal Protective Equipment (PPE):
A comprehensive approach to personal protection is critical when handling this compound.
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | To prevent inhalation of aerosolized powder or solutions.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | To prevent skin contact. |
| Eye Protection | Safety goggles or a face shield. | To protect eyes from splashes or dust. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | To minimize skin exposure. |
Engineering Controls:
-
Work with this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure adequate ventilation in the laboratory.
Handling and Storage:
-
Handling: Avoid creating dust when working with the solid form. Prepare solutions in a fume hood. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly closed. Protect from light and moisture.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
Application Notes: In Vitro Smooth Muscle Contraction Assays
This compound is commonly used to induce contraction in isolated smooth muscle preparations, such as tracheal or bronchial rings, to study airway reactivity.
Objective: To assess the contractile response of airway smooth muscle to this compound.
Materials:
-
This compound powder
-
Physiological salt solution (e.g., Krebs-Henseleit buffer)
-
Isolated smooth muscle tissue (e.g., tracheal rings)
-
Organ bath system with force transducers
-
Data acquisition system
General Protocol:
-
Tissue Preparation: Isolate smooth muscle tissue from the animal model and cut it into rings or strips of appropriate size.
-
Mounting: Mount the tissue in an organ bath containing physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with periodic washing.
-
Stimulation: Prepare a stock solution of this compound in the physiological salt solution. Add cumulative concentrations of this compound to the organ bath to generate a concentration-response curve.
-
Data Recording: Record the isometric contraction force using a force transducer and a data acquisition system.
-
Data Analysis: Analyze the concentration-response data to determine parameters such as the maximum contraction (Emax) and the concentration that produces 50% of the maximum response (EC50).
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
Caution: Perform all weighing and solution preparation in a chemical fume hood.
-
Calculate the required mass of this compound for the desired volume and concentration (Molecular Weight: 287.14 g/mol ).
-
Weigh the calculated amount of this compound powder using an analytical balance.
-
Carefully transfer the powder to a volumetric flask.
-
Add a small amount of the desired solvent (e.g., sterile, deionized water or physiological buffer) to dissolve the powder.
-
Once dissolved, bring the volume up to the mark with the solvent.
-
Mix the solution thoroughly.
-
Store the stock solution at 2-8°C, protected from light. Prepare fresh solutions regularly.
In Vitro Tracheal Ring Contraction Assay
This protocol outlines a typical experiment to measure the contractile response of isolated tracheal rings to this compound.
Experimental Workflow:
References
Troubleshooting & Optimization
Technical Support Center: Methacholine Challenge Test Reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during methacholine challenge testing (MCT). The information is tailored for researchers, scientists, and drug development professionals to enhance the reproducibility and reliability of their experimental results.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the methacholine challenge test.
Issue 1: High Variability in Baseline Forced Expiratory Volume in 1 second (FEV1) Measurements
-
Question: My baseline FEV1 readings are inconsistent before starting the methacholine challenge. What could be the cause, and how can I resolve this?
-
Answer: Inconsistent baseline FEV1 can significantly impact the reliability of your results. Several factors can contribute to this issue:
-
Suboptimal Spirometry Technique: Ensure the subject is performing the spirometry maneuver correctly and consistently. Provide clear instructions and demonstrate the technique if necessary. The subject should perform at least three acceptable maneuvers, with the two largest FEV1 values varying by less than 150 mL.
-
Patient State: The subject's anxiety, recent physical activity, or consumption of caffeine or nicotine before the test can affect baseline lung function. Allow the subject to rest in a quiet environment for at least 15 minutes before starting the test.
-
Equipment Malfunction: Calibrate the spirometer daily according to the manufacturer's instructions. Check for any leaks in the tubing or mouthpiece.
-
Issue 2: Unexpectedly High or Low Airway Hyperresponsiveness (AHR)
-
Question: The provocative concentration causing a 20% fall in FEV1 (PC20) is much higher or lower than anticipated for my study population. What are the potential reasons for this discrepancy?
-
Answer: Several factors can lead to unexpected PC20 values. Consider the following troubleshooting steps:
-
Medication Interference: Ensure that subjects have adhered to the required washout periods for all medications that can affect bronchial responsiveness. Refer to the medication washout guide for specific timelines.[1][2][3][4]
-
Recent Respiratory Infection: A recent viral or bacterial respiratory infection can transiently increase airway hyperresponsiveness. It is recommended to postpone the test for at least 3-6 weeks after the resolution of symptoms.[5]
-
Environmental Exposures: Exposure to allergens, irritants, or significant temperature changes before the test can influence airway responsiveness.
-
Nebulizer Performance: The type of nebulizer and its output characteristics significantly impact the delivered dose of methacholine. Ensure the nebulizer is functioning correctly and that the output is consistent. Refer to the nebulizer comparison table for more details.
-
Diluent Response: A significant drop in FEV1 after inhaling the saline diluent (>10%) may indicate airway instability. In such cases, the test should be rescheduled.
-
Issue 3: Poor Reproducibility Between Repeated Methacholine Challenge Tests
-
Question: I am observing poor reproducibility in PC20 values when repeating the methacholine challenge test on the same subject. How can I improve the consistency of my results?
-
Answer: Achieving good reproducibility is critical for longitudinal studies and for assessing the effects of interventions. To improve reproducibility:
-
Standardize the Protocol: Use the exact same protocol for each test, including the methacholine concentration increments, inhalation method (e.g., tidal breathing for a set duration), and the timing of spirometry measurements after each dose.
-
Consistent Nebulizer and Spirometer: Use the same calibrated nebulizer and spirometer for all tests on a given subject.
-
Control for Confounding Factors: Ensure that patient-related factors such as medication use, recent illnesses, and environmental exposures are consistent or accounted for between tests.
-
Time of Day: Perform the tests at the same time of day to minimize the influence of diurnal variations in lung function.
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the technical aspects of the methacholine challenge test.
Patient and Preparation
-
Q1: What are the critical patient preparation steps to ensure reliable MCT results?
-
A1: Proper patient preparation is paramount. This includes strict adherence to medication washout periods, avoidance of caffeine, nicotine, and vigorous exercise on the day of the test, and ensuring the patient has not had a recent respiratory infection. A pre-test questionnaire is a valuable tool to confirm compliance.
-
-
Q2: What are the absolute and relative contraindications for performing a methacholine challenge test?
-
A2: Absolute contraindications include severe airflow limitation (FEV1 <50% predicted or <1.0L), recent heart attack or stroke (within 3 months), uncontrolled hypertension, and known aortic aneurysm. Relative contraindications include moderate airflow limitation, pregnancy, and inability to perform quality spirometry.
-
Equipment and Procedure
-
Q3: How does the choice of nebulizer affect the MCT results?
-
A3: The nebulizer's output rate and particle size distribution directly influence the amount of methacholine delivered to the airways, thus affecting the PC20 value. It is crucial to use a well-characterized and calibrated nebulizer and to be aware of the differences between various models. See the data in the "Nebulizer Performance Comparison" table for more information.
-
-
Q4: What is the difference between reporting results as PC20 and PD20, and which is preferred?
-
A4: PC20 is the provocative concentration of methacholine that causes a 20% fall in FEV1, while PD20 is the provocative dose. PD20 is considered a more standardized endpoint as it accounts for the nebulizer output and inhalation time, allowing for more reliable comparisons of results obtained with different devices and protocols.
-
Data Interpretation
-
Q5: What should I do if a subject has a significant response to the diluent?
-
A5: A fall in FEV1 of 10% or more after inhaling the saline diluent suggests airway hyperreactivity to the solution itself or general airway instability. If the drop is between 10-20%, the diluent step can be repeated. If the drop is 20% or greater, the test should be discontinued and rescheduled.
-
-
Q6: How can I minimize the risk of a false-negative or false-positive result?
-
A6: To minimize false negatives, ensure adequate medication washout and that the subject has not been exposed to factors that could temporarily decrease airway responsiveness. To minimize false positives, rule out recent respiratory infections and ensure the subject has not been exposed to airway irritants prior to the test. A positive test can also occur in other conditions like allergic rhinitis or COPD, so results should always be interpreted in the context of the subject's clinical history.
-
Data Presentation
Table 1: Medication Washout Periods
This table provides recommended minimum washout periods for various medications that can interfere with methacholine challenge test results.
| Medication Class | Examples | Minimum Washout Period |
| Short-Acting β2-Agonists (SABA) | Albuterol, Levalbuterol | 8 hours |
| Long-Acting β2-Agonists (LABA) | Salmeterol, Formoterol | 48 hours |
| Ultra-Long-Acting β2-Agonists (Ultra-LABA) | Indacaterol, Vilanterol | 4 days |
| Short-Acting Muscarinic Antagonists (SAMA) | Ipratropium | 12 hours |
| Long-Acting Muscarinic Antagonists (LAMA) | Tiotropium, Aclidinium | 1 week |
| Inhaled Corticosteroids (ICS) | Fluticasone, Budesonide | No washout required for single dose; regular use may have a modest protective effect. A 4-week washout may be considered if aiming to assess baseline AHR without ICS influence. |
| Leukotriene Modifiers | Montelukast, Zafirlukast | 24 hours |
| Theophylline | 24-48 hours | |
| Antihistamines | Loratadine, Cetirizine | 3 days |
Table 2: Nebulizer Performance Comparison
This table summarizes key performance characteristics of different nebulizers used in methacholine challenge testing. Note that PC20 values can vary significantly between nebulizers due to differences in aerosol output and particle size.
| Nebulizer Type | Example | Key Characteristics | Impact on PC20 |
| Jet Nebulizer (Breath-Actuated) | AeroEclipse II BAN | Produces aerosol only during inspiration, reducing environmental contamination. | Geometric mean PC20 was found to be approximately one doubling dose lower than the Wright nebulizer. |
| Jet Nebulizer (Continuous) | Wright Nebulizer | Traditional standard; produces a continuous aerosol stream. | Serves as a common reference, but output can vary between devices. |
| Vibrating Mesh Nebulizer | Aerogen Solo | Higher output efficiency and consistent particle size. | PC20 values are typically lower compared to the Wright nebulizer due to higher delivery efficiency. |
Experimental Protocols
Detailed Methodology for Methacholine Challenge Test (Tidal Breathing Method)
-
Patient Preparation:
-
Confirm patient has followed all pre-test instructions, including medication washout and avoidance of caffeine, smoking, and vigorous exercise.
-
Record baseline symptoms and perform a physical examination if necessary.
-
Explain the procedure to the patient and obtain informed consent.
-
-
Baseline Spirometry:
-
Perform at least three acceptable and reproducible spirometry maneuvers to establish a baseline FEV1. The two best FEV1 values should be within 150 mL of each other.
-
-
Diluent Administration:
-
Administer aerosolized sterile saline (0.9% NaCl) for the same duration as the subsequent methacholine doses (e.g., 2 minutes of tidal breathing).
-
Perform spirometry 30 and 90 seconds after inhalation. The highest FEV1 is used as the post-diluent baseline.
-
If FEV1 falls by ≥10%, consult the troubleshooting guide.
-
-
Methacholine Administration:
-
Administer escalating concentrations of methacholine (e.g., 0.0625, 0.25, 1.0, 4.0, 16.0 mg/mL) via the nebulizer using a standardized tidal breathing protocol (e.g., for 2 minutes).
-
The time interval between the start of each nebulization should be kept constant (e.g., 5 minutes).
-
-
Post-Methacholine Spirometry:
-
At 30 and 90 seconds after each methacholine dose, perform spirometry to measure FEV1.
-
Continue with increasing concentrations until the FEV1 has fallen by ≥20% from the post-diluent baseline or the highest concentration has been administered.
-
-
Recovery:
-
Once a ≥20% fall in FEV1 is achieved or the test is complete, administer a short-acting bronchodilator (e.g., albuterol).
-
Perform a final spirometry measurement 10-15 minutes after bronchodilator administration to ensure FEV1 has returned to within 10% of the baseline value.
-
-
Calculation of PC20:
-
The PC20 is calculated by linear interpolation of the last two methacholine concentrations on a logarithmic scale.
-
Mandatory Visualization
Methacholine Signaling Pathway in Airway Smooth Muscle
Caption: Signaling cascade initiated by methacholine binding to M3 receptors in airway smooth muscle.
Experimental Workflow for Methacholine Challenge Test
Caption: A logical workflow diagram of the methacholine challenge test procedure.
References
Troubleshooting unexpected responses in methacholine challenge tests
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected responses during methacholine challenge tests. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Unexpected Responses
This guide addresses specific issues that may arise during a methacholine challenge test, providing potential causes and recommended actions.
Issue 1: No significant drop in FEV1 despite administering the highest methacholine concentration.
| Potential Cause | Troubleshooting Steps |
| Suboptimal methacholine solution | Verify the correct preparation and storage of the methacholine solution. Ensure it was brought to room temperature for 30 minutes before use.[1] |
| Incorrect nebulizer technique | Confirm the nebulizer is functioning correctly and producing an aerosol with a particle size in the 2 to 5 µm range. Ensure consistent nebulizer output, inspiratory flow, lung volume, and breath-hold time across all doses.[2] |
| Patient-related factors | Review the patient's recent medication history for interfering substances (see Table 1). Confirm the patient has adhered to pre-test instructions, such as avoiding caffeine and smoking.[1][3][4] A recent upper respiratory tract infection can also affect results. |
| Underlying physiology | Consider that the individual may not have airway hyperresponsiveness. A negative test has a high negative predictive value for ruling out asthma. |
Issue 2: Excessive FEV1 drop (>20%) after the initial or a very low dose of methacholine.
| Potential Cause | Troubleshooting Steps |
| High airway hyperresponsiveness | This may be a true positive result indicating severe airway hyperresponsiveness. Ensure immediate access to a bronchodilator to reverse the bronchoconstriction. |
| Incorrect methacholine concentration | Double-check the concentration of the methacholine solution administered. An error in dilution could lead to a much stronger dose than intended. |
| Patient's clinical status | Assess the patient for any recent exacerbating factors, such as allergen exposure or a recent viral infection, which can transiently increase airway hyperresponsiveness. |
Issue 3: Inconsistent or highly variable FEV1 measurements between maneuvers.
| Potential Cause | Troubleshooting Steps |
| Poor patient effort or technique | Ensure the patient is performing spirometry maneuvers with maximal effort and correct technique. Provide clear instructions and coaching. The inability to perform acceptable-quality spirometry is a relative contraindication for the test. |
| Equipment malfunction | Calibrate the spirometer according to the manufacturer's guidelines. Check for any leaks or obstructions in the tubing. |
| Vocal cord dysfunction | If inconsistent results are observed, especially with inspiratory stridor, consider the possibility of vocal cord dysfunction. This can be investigated by analyzing both the inspiratory and expiratory phases of the flow-volume loop. |
Issue 4: A significant drop in FEV1 after the diluent (saline) administration.
| Potential Cause | Troubleshooting Steps |
| Airway hyperreactivity to the diluent | A drop in FEV1 of 10% to 20% after the diluent warrants repeating the diluent trial. A decrease of 20% or more requires cancellation of the test. The post-diluent FEV1 serves as the baseline for the methacholine challenge. |
| Cold saline | Ensure the saline diluent is at room temperature before administration. |
Data Presentation: Factors Influencing Test Results
Table 1: Minimum Withholding Times for Medications Prior to Methacholine Challenge Testing
| Medication Class | Examples | Minimum Withholding Time |
| Short-Acting Beta-Agonists (SABA) | Albuterol, Levalbuterol, Terbutaline | 6 hours |
| Long-Acting Beta-Agonists (LABA) | Formoterol, Salmeterol | 36 hours |
| Ultra-Long-Acting Beta-Agonists | 48 hours | |
| Short-Acting Muscarinic Antagonists (SAMA) | Ipratropium | 12 hours |
| Long-Acting Muscarinic Antagonists (LAMA) | Aclidinium, Glycopyrrolate, Tiotropium | 1 week |
| Theophylline | 24 hours | |
| Oral Beta-Agonists | Oral Albuterol | 12 to 24 hours |
| Oral Glucocorticoids | 2 to 3 weeks | |
| Cromolyn Sodium | 4 hours | |
| Leukotriene Modifiers | 4 weeks |
Note: The decision to withhold medications depends on the purpose of the test. For evaluating treatment response, some medications may not be discontinued.
Table 2: Conditions Associated with False-Positive Methacholine Challenge Tests
| Condition |
| Chronic Obstructive Pulmonary Disease (COPD) |
| Congestive Heart Failure |
| Cystic Fibrosis |
| Allergic Rhinitis |
| Viral Upper Respiratory Tract Infection |
| Smoking |
| Sarcoidosis |
| Bronchiectasis |
Experimental Protocols
Standard Methacholine Challenge Protocol (Two-Minute Tidal Breathing Method)
-
Patient Preparation: Ensure the patient has followed all pre-test instructions, including medication withdrawal (Table 1) and avoidance of caffeine, smoking, and vigorous exercise.
-
Baseline Spirometry: Perform baseline spirometry to obtain a reproducible FEV1 value. The FEV1 should be greater than 60-70% of the predicted value.
-
Diluent Administration: Administer nebulized saline (diluent) to the patient.
-
Post-Diluent Spirometry: Repeat spirometry 30 and 90 seconds after diluent inhalation. The post-diluent FEV1 serves as the new baseline. A significant drop in FEV1 may indicate a need to stop the test.
-
Methacholine Administration: Administer sequentially increasing concentrations of methacholine (e.g., 0.0625, 0.25, 1, 4, and 16 mg/mL) via a nebulizer for two minutes of tidal breathing.
-
Post-Methacholine Spirometry: Perform spirometry at 30 and 90 seconds after each methacholine dose.
-
Endpoint: The test is complete when the FEV1 has dropped by 20% or more from the post-diluent baseline, or the highest concentration of methacholine has been administered.
-
Bronchodilator Administration: Administer a short-acting bronchodilator to reverse bronchoconstriction.
-
Final Spirometry: Perform a final spirometry measurement to ensure the FEV1 has returned to near baseline levels.
Visualizations
Caption: Methacholine-induced bronchoconstriction signaling pathway.
Caption: Troubleshooting workflow for unexpected methacholine challenge test results.
Frequently Asked Questions (FAQs)
Q1: What is a "false positive" result in a methacholine challenge test?
A false positive occurs when the test indicates airway hyperresponsiveness (a positive result), but the individual does not have asthma. This can be caused by other conditions such as allergic rhinitis, COPD, cystic fibrosis, and recent viral respiratory infections.
Q2: What is a "false negative" result?
A false negative is when the test does not show airway hyperresponsiveness (a negative result) in an individual who actually has asthma. This can happen if the patient has recently taken medications that interfere with the test, such as bronchodilators or corticosteroids. It can also occur in patients with mild or intermittent asthma.
Q3: Why is it important to avoid caffeine before the test?
Caffeine has a mild bronchodilator effect and can interfere with the test results, potentially leading to a false negative. Patients are typically advised to avoid caffeine-containing products for at least four hours before the test.
Q4: Can a methacholine challenge test be performed on a patient with a low baseline FEV1?
Performing a methacholine challenge on a patient with a significantly low baseline FEV1 (e.g., less than 60% of predicted) is a relative contraindication. This is because these patients are at a higher risk of experiencing a significant and potentially dangerous drop in lung function during the test.
Q5: What is the PC20 and how is it interpreted?
PC20 stands for the provocative concentration of methacholine that causes a 20% fall in FEV1. A lower PC20 value indicates more severe airway hyperresponsiveness. A PC20 of 8 mg/mL or less is generally considered a positive test result.
Q6: Are there alternatives to the methacholine challenge test?
Yes, other bronchoprovocation tests can be used to assess airway hyperresponsiveness. These include challenges with histamine, mannitol, adenosine monophosphate, hypertonic saline, and exercise. The choice of test may depend on the specific clinical question and available resources.
References
How to minimize variability in methacholine administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability during methacholine administration for airway hyperreactivity assessment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of methacholine?
A1: Methacholine is a non-selective muscarinic receptor agonist. It preferentially stimulates M3 muscarinic receptors on airway smooth muscle, leading to bronchoconstriction.[1][2] This action mimics the effects of acetylcholine, a neurotransmitter of the parasympathetic nervous system.[2]
Q2: What are the most critical factors contributing to variability in methacholine challenge tests?
A2: Key factors include the output and particle size of the nebulizer, the patient's inspiratory flow and lung volume at the start of inspiration, and the duration of breath-holding.[3] To ensure reproducibility, these factors must be kept consistent between tests.[3] Variability in baseline FEV1 can also make interpretation more difficult.
Q3: How should methacholine powder and solutions be stored to ensure stability?
A3: Unopened vials of methacholine powder are hygroscopic and should be stored with a desiccator in a freezer. Once reconstituted, the stability of methacholine solutions depends on the concentration, diluent, and storage temperature. Solutions prepared with 0.9% NaCl and stored at 4°C are generally stable for at least two weeks, with some studies indicating stability for up to 4 months. It is recommended that lower concentrations be prepared on the day of testing.
Q4: Can the type of nebulizer used affect the outcome of a methacholine challenge?
A4: Yes, the choice of nebulizer is critical as the dose of methacholine delivered to the airways is highly dependent on the device's output characteristics. Historically recommended devices are now often obsolete, leading to the use of non-standardized nebulizers. It is crucial to characterize the output of any nebulizer used to ensure accurate and reproducible dosing. Newer, breath-actuated nebulizers may offer more precise and consistent aerosol delivery.
Troubleshooting Guides
Problem: High variability in baseline spirometry readings.
| Possible Cause | Troubleshooting Step |
| Patient not performing spirometry maneuvers correctly. | Ensure the patient understands the instructions and can perform acceptable and repeatable maneuvers. Consider rescheduling if consistent performance cannot be achieved. |
| Recent illness or exposure to airway irritants. | Inquire about recent upper respiratory infections, smoking, or exercise, as these can affect baseline lung function. |
| Inadequate rest before the test. | Ensure the patient is comfortably seated and has had a moment to rest before beginning the test. |
Problem: Inconsistent response to the same dose of methacholine in longitudinal studies.
| Possible Cause | Troubleshooting Step |
| Inconsistent administration technique. | Strictly adhere to a standardized protocol for each test, ensuring consistent timing of nebulization and spirometry. |
| Use of different nebulizers or changes in nebulizer performance. | Use the same calibrated nebulizer for all tests. Regularly check the nebulizer's output and particle size distribution. |
| Instability of methacholine solution. | Prepare fresh solutions as needed, especially for lower concentrations. Adhere to proper storage conditions. |
| Concomitant medication use. | Ensure the subject has adhered to the required withdrawal times for all medications that can affect airway responsiveness. |
Quantitative Data Summary
Table 1: Stability of Reconstituted Methacholine Chloride Solutions
| Concentration | Diluent | Storage Temperature | Duration of Stability | Reference |
| > 0.25 mg/mL | 0.9% NaCl | 2-8°C (Refrigerated) | Up to 2 weeks | |
| 0.125 mg/mL and greater | Saline | 4°C (Refrigerated) | Up to 3 months | |
| Various Concentrations | - | Room Temperature or 4°C | No significant decomposition over 4 months | |
| 50 mg/mL | Water or PBS | 4°C (Refrigerated) | No hydrolysis over 40 days | |
| 50 g/L | PBS or NaCl | Room Temperature | ~6.5% degradation over 9 months | |
| 0.39 g/L | NaCl | Room Temperature or Refrigerated | ~11% degradation over 9 months | |
| 0.39 g/L | PBS | Room Temperature | ~64% degradation over 9 months |
Table 2: Recommended Medication Withholding Times Prior to Methacholine Challenge
| Medication Class | Example | Minimum Withholding Time | Reference |
| Short-acting β2-agonists | Albuterol | 6 hours | |
| Long-acting β2-agonists | Salmeterol, Formoterol | 36 hours | |
| Ultra-long-acting β2-agonists | Indacaterol, Vilanterol | 48 hours | |
| Short-acting muscarinic antagonists | Ipratropium | 12 hours | |
| Long-acting muscarinic antagonists | Tiotropium | 1 week | |
| Theophylline | - | 24 hours | |
| Leukotriene modifiers | - | 4 weeks |
Experimental Protocols
Protocol 1: Preparation of Methacholine Chloride Solutions
-
Due to the hygroscopic nature of methacholine chloride powder, it must be handled in a low-humidity environment and weighed quickly. Unused powder from an opened container should be discarded.
-
Use sterile 0.9% sodium chloride injection as the diluent. Phenol-containing saline can also be used, but buffered solutions are less stable and should be avoided.
-
To prepare a stock solution, aseptically add a known volume of diluent to a vial containing a pre-weighed amount of methacholine chloride powder. Shake the vial until the powder is completely dissolved.
-
Perform serial dilutions from the stock solution to achieve the desired concentrations for the challenge test. Use the same diluent for all dilutions.
-
Clearly label each vial with the concentration, date of preparation, and expiration date.
-
Store the prepared solutions in a refrigerator at 2-8°C. Allow solutions to warm to room temperature for at least 30 minutes before use.
-
Discard any unused solution remaining in the nebulizer after administration.
Protocol 2: Methacholine Administration via the Five-Breath Dosimeter Method
This protocol is adapted from the American Thoracic Society guidelines.
-
Baseline Spirometry: Obtain at least two acceptable and repeatable baseline FEV1 measurements. The variation between the two best readings should be less than 0.2 L.
-
Diluent Administration: Administer five breaths of the diluent (e.g., 0.9% saline) using the dosimeter.
-
Post-Diluent Spirometry: At 30 and 90 seconds after the final inhalation of the diluent, perform spirometry to measure FEV1. The highest FEV1 value is used as the control for calculating the percent fall after methacholine.
-
Methacholine Administration: Administer five breaths of the lowest concentration of methacholine. The nebulizer should be activated for a fixed duration (e.g., 0.6 seconds) at the beginning of each inhalation.
-
Post-Methacholine Spirometry: At 30 and 90 seconds after the fifth inhalation, perform spirometry to measure FEV1.
-
Dose Escalation: If the FEV1 has fallen by less than 20% from the control value, proceed to the next highest concentration of methacholine and repeat steps 4 and 5. The time between the start of consecutive concentrations should be kept to 5 minutes.
-
Test Termination: The test is stopped when the FEV1 has fallen by 20% or more from the control value, or after the highest concentration has been administered without a 20% fall.
-
Recovery: Administer a short-acting bronchodilator to reverse the bronchoconstriction and repeat spirometry to ensure the FEV1 returns to baseline.
Visualizations
Caption: Methacholine signaling pathway in airway smooth muscle.
Caption: Experimental workflow for a methacholine challenge test.
Caption: Troubleshooting decision tree for methacholine administration variability.
References
Methacholine Iodide Stability and Potency: A Technical Support Center
Welcome to the Technical Support Center for methacholine iodide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and potency of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound solutions?
A1: The stability of this compound solutions is primarily influenced by pH, temperature, the type of diluent used, and exposure to light and moisture.[1][2][3] Methacholine is hygroscopic and sensitive to light and moisture. For optimal stability, it is crucial to control these factors during solution preparation and storage.
Q2: What is the optimal pH range for this compound solutions?
A2: this compound solutions are most stable in a weakly to moderately acidic environment. Solutions with a pH greater than 6 decompose rapidly, and this degradation is more pronounced as the pH increases. For instance, at a pH of 9, solutions can degrade by up to 36% in just one week at 27°C. Therefore, using buffered solutions, especially alkaline buffers like bicarbonate or borate, is not recommended as they are less stable. Solutions prepared in normal saline are generally stable because they result in a weakly acidic pH.
Q3: How does temperature affect the stability of this compound solutions?
A3: Temperature plays a critical role in the stability of this compound solutions. Storing solutions at refrigerated temperatures (around 4°C) significantly enhances their stability. Conversely, higher temperatures accelerate degradation. Frozen storage of unit-dose syringes has been shown to extend stability for several months.
Q4: What is the recommended diluent for preparing this compound solutions?
A4: Sterile normal saline (0.9% sodium chloride) is the preferred diluent for this compound solutions. The use of buffered solutions is discouraged as they can negatively impact stability. While some commercial preparations specify saline containing 0.4% phenol, normal saline without phenol is also widely accepted.
Q5: How long can I store my prepared this compound solutions?
A5: The storage duration depends on the concentration, storage temperature, and diluent. When prepared with normal saline and stored at 4°C, methacholine solutions with concentrations of 0.125 mg/mL and greater can be stable for up to 3 months. One study showed that solutions stored at 4°C showed no significant decomposition over 4 months. Another study suggested that at 4°C, it would take approximately five months for a 10% degradation to occur. Frozen in unit-dose syringes, solutions of 0.062 mg/mL or higher can retain potency for at least 6 months. It is crucial to label vials with the concentration, preparation date, and expiration date.
Q6: Are there any special handling precautions for this compound powder?
A6: Yes, this compound powder is very hygroscopic (readily absorbs moisture from the air). Bulk powder should be stored in a freezer with a desiccator to keep it dry. It is also light-sensitive. When handling the powder, it is important to work under a hood and avoid inhalation.
Troubleshooting Guide
Issue: I am observing inconsistent results in my methacholine challenge tests.
Possible Causes and Solutions:
-
Degraded Methacholine Solution: The potency of your methacholine solution may have decreased due to improper preparation or storage.
-
Solution: Prepare fresh solutions using sterile normal saline. Ensure the pH is weakly acidic and avoid buffered diluents. Store solutions at 4°C and protect them from light. Adhere to recommended expiration dates.
-
-
Incorrect Dosing: Inaccurate preparation of serial dilutions can lead to inconsistent dosing.
-
Solution: Follow a validated dosing protocol meticulously. Ensure accurate measurements and proper mixing by a trained individual.
-
-
Patient-Related Factors: Various factors can influence a patient's response, including recent illness, medication use, and consumption of caffeine.
-
Solution: Ensure patients have withheld medications that could interfere with the test for the appropriate duration. Patients should also avoid caffeine and vigorous exercise before the test.
-
Issue: My methacholine solutions appear cloudy or discolored.
Possible Causes and Solutions:
-
Bacterial Contamination: Improper sterile technique during preparation can lead to microbial growth.
-
Solution: Always use sterile technique when preparing solutions. Discard any solution that appears cloudy, discolored, or contains particulate matter.
-
-
Chemical Degradation: Exposure to light or high temperatures can cause the methacholine to degrade, potentially leading to a change in appearance.
-
Solution: Store solutions in amber vials or otherwise protected from light. Keep solutions refrigerated at approximately 4°C.
-
Data Summary Tables
Table 1: Effect of pH and Buffer on Methacholine Chloride Stability at 27°C
| pH | Buffer | Degradation after 1 week |
| 9 | Bicarbonate | Up to 36% |
| 9 | Borate | Up to 60% |
Data synthesized from Watson et al., 1998.
Table 2: Stability of Methacholine Chloride Solutions Stored at Different Temperatures
| Storage Temperature (°C) | Diluent | Concentration (mg/mL) | Stability |
| 4 | 0.9% NaCl | ≥ 0.125 | Stable for up to 3 months |
| 4 | 0.9% NaCl | 5 | No significant decomposition over 4 months |
| 4 | 0.9% NaCl | 5 | ~5 months for 10% degradation |
| Room Temperature | 0.9% NaCl | 5 | No significant decomposition over 4 months |
| Frozen | Diluent with 0.5% NaCl, 0.275% NaHCO3, 0.4% phenol | ≥ 0.062 | ≥ 90% potency for at least 6 months |
| Frozen | Diluent with 0.5% NaCl, 0.275% NaHCO3, 0.4% phenol | 0.031 | 90% potency for 4 months |
Data compiled from multiple sources.
Table 3: Effect of Diluent and Concentration on Methacholine Chloride Degradation over 9 Months
| Concentration (g/L) | Diluent | Storage Condition | Degradation |
| 50 | Any | Any | ~65% |
| 0.39 | NaCl | Any | ~11% |
| 0.39 | PBS | Frozen | ~8% |
| 0.39 | PBS | Refrigerated | ~16% |
| 0.39 | PBS | Room Temperature | ~63.8% |
Data from Hayes et al., 1998.
Experimental Protocols
Protocol for Preparation and Storage of this compound Solutions for Bronchial Provocation Testing
This protocol is based on established guidelines for methacholine challenge testing.
Materials:
-
This compound powder (bulk or pre-packaged vials)
-
Sterile 0.9% Sodium Chloride for injection
-
Sterile vials
-
Pipettes and other necessary lab equipment for sterile preparation
Procedure:
-
Reconstitution of Stock Solution:
-
Work in a sterile environment (e.g., a laminar flow hood).
-
If using bulk powder, accurately weigh the required amount. Methacholine powder is hygroscopic and should be handled accordingly.
-
Reconstitute the methacholine powder with sterile 0.9% sodium chloride to a desired stock concentration (e.g., 16 mg/mL or 32 mg/mL).
-
-
Serial Dilutions:
-
Perform serial dilutions from the stock solution using sterile 0.9% sodium chloride to achieve the required concentrations for the dosing protocol (e.g., 16, 8, 4, 2, 1, 0.5, 0.25, 0.125, 0.0625 mg/mL).
-
-
Storage and Handling:
-
Dispense the prepared solutions into sterile, clearly labeled vials.
-
Labels should include the concentration, date of preparation, and an expiration date.
-
Store the vials in a refrigerator at approximately 4°C.
-
When ready to use, allow the solution to warm to room temperature for about 30 minutes before administration.
-
Discard any unused solution that has been thawed or left at room temperature for an extended period.
-
Visualizations
Caption: Methacholine-induced bronchoconstriction signaling pathway.
References
Avoiding false positives in methacholine-induced bronchoconstriction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding false positives and ensuring the accuracy of methacholine-induced bronchoconstriction experiments.
Frequently Asked Questions (FAQs)
Q1: What is a methacholine challenge test and what is its primary application in research?
A methacholine challenge test, also known as a bronchoprovocation test, is used to assess airway hyperresponsiveness (AHR), a key characteristic of asthma.[1][2] In a research setting, it is a valuable tool for diagnosing asthma, investigating the pathophysiology of airway diseases, and evaluating the efficacy of novel therapeutics.[3][4] The test involves the controlled inhalation of progressively increasing doses of methacholine, a cholinergic agonist that causes bronchoconstriction.[5] The response is measured by monitoring changes in lung function, typically the forced expiratory volume in one second (FEV1).
Q2: What constitutes a "positive" result in a methacholine challenge test?
A methacholine challenge test is generally considered positive if there is a 20% or greater decrease in the subject's FEV1 from their baseline measurement at a specific provocation dose (PD20) or provocation concentration (PC20) of methacholine. Specifically, a PD20 of 200 µg or less, or a PC20 of 8 mg/mL or less, is indicative of a positive result.
Q3: What are the most common causes of false-positive results in methacholine challenge testing?
While highly sensitive for asthma, the methacholine challenge test has poor specificity, meaning other conditions can lead to a positive result. It is crucial to consider these potential confounding factors to avoid misinterpretation of data. Common causes of false positives include:
-
Other Respiratory and Medical Conditions:
-
Chronic Obstructive Pulmonary Disease (COPD)
-
Allergic Rhinitis
-
Cystic Fibrosis
-
Bronchitis
-
Heart Failure
-
Recent Upper Respiratory Infections
-
-
Environmental and Lifestyle Factors:
-
Smoking
-
-
Technical and Methodological Issues:
-
Improper test methodology
-
Troubleshooting Guide
Issue 1: High incidence of positive responders in the control group.
This can be a significant issue, potentially masking the true effect of an investigational drug.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Underlying Medical Conditions | Pre-screen subjects thoroughly for conditions known to cause bronchial hyperreactivity, such as allergic rhinitis, COPD, and recent respiratory infections. Exclude subjects with a recent history of viral infections. |
| Medication Interference | Ensure subjects adhere to the required washout periods for medications that can affect airway responsiveness. (See Table 1 for details). |
| Environmental Exposures | Advise subjects to avoid smoking for at least a few hours before the test. |
| Technical Errors in Protocol | Review and standardize the experimental protocol across all sites in a multi-center study. Ensure consistent nebulizer output and timing of procedures. Verify that the baseline FEV1 is stable before administering methacholine. |
Issue 2: Inconsistent or highly variable responses to methacholine within the same subject.
Reproducibility is key to reliable data. Variability can obscure dose-response relationships.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Nebulizer Performance | Calibrate and regularly check the output of the nebulizers used for methacholine delivery. The variability of the output of the same nebulizer is less than that of different nebulizers of the same model. |
| Variable Inhalation Technique | Provide clear instructions and training to subjects on proper inhalation technique to ensure consistent dose delivery. |
| Timing of Spirometry | Strictly adhere to the standardized timing for performing spirometry after each methacholine dose (e.g., at 30 and 90 seconds). |
| Cumulative Effect of Methacholine | Be aware of the small but significant cumulative effect of methacholine and maintain a consistent 5-minute interval between subsequent concentrations. |
Data Presentation
Table 1: Recommended Medication Withholding Times Prior to Methacholine Challenge
| Medication Class | Medication Examples | Minimum Withholding Time |
| Short-Acting Beta-Agonists (SABA) | Albuterol, Levalbuterol, Terbutaline | 6 hours |
| Long-Acting Beta-Agonists (LABA) | Formoterol, Salmeterol | 36 hours |
| Ultra-Long-Acting Beta-Agonists | 48 hours | |
| Short-Acting Muscarinic Antagonists (SAMA) | Ipratropium | 12 hours |
| Long-Acting Muscarinic Antagonists (LAMA) | Aclidinium, Glycopyrrolate, Tiotropium | 1 week |
| Theophylline | 24 hours | |
| Oral Beta-Agonists | Oral Albuterol | 12 to 24 hours |
| Oral Glucocorticoids | 2 to 3 weeks | |
| Cromolyn Sodium | 4 hours | |
| Leukotriene Modifiers | 4 weeks |
Note: Caffeine and related products do not significantly affect test results.
Experimental Protocols
Standardized Methacholine Challenge Protocol (Adapted from ATS Guidelines)
This protocol outlines the key steps for performing a methacholine challenge test.
-
Subject Preparation and Baseline Assessment:
-
Ensure the subject has followed all pre-test instructions, including medication withdrawal and avoidance of caffeine and smoking.
-
Perform baseline spirometry to determine the initial FEV1. The subject's FEV1 should be greater than 60-70% of the predicted value to proceed.
-
Administer a diluent (saline) aerosol and repeat spirometry. The FEV1 should not decrease by more than 10%. If the drop is between 10-20%, the diluent step should be repeated. A drop of 20% or more requires cancellation of the test. The post-diluent FEV1 serves as the baseline for calculating the response to methacholine.
-
-
Methacholine Administration:
-
Administer progressively increasing concentrations of methacholine via a calibrated nebulizer.
-
Commonly used methods include the two-minute tidal breathing protocol and the five-breath dosimeter protocol.
-
-
Response Measurement:
-
Perform spirometry at 30 and 90 seconds after each methacholine dose.
-
Continue the stepwise administration until the FEV1 drops by 20% or more from baseline, or the maximum methacholine concentration is reached.
-
-
Post-Test Procedure:
-
Once the test is complete, administer a bronchodilator (e.g., albuterol) to reverse the bronchoconstriction.
-
Perform a final spirometry measurement to ensure the subject's FEV1 has returned to baseline.
-
Visualizations
Caption: Signaling pathway of methacholine-induced bronchoconstriction.
Caption: Standard experimental workflow for a methacholine challenge test.
Caption: Logical relationship between a positive test and potential causes.
References
Adjusting methacholine challenge protocol for sensitive subjects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing methacholine challenge tests. The following information is intended to assist in adjusting protocols for subjects who may exhibit high sensitivity to methacholine.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of hypersensitivity to methacholine during a challenge test?
A1: Subjects with heightened airway responsiveness may exhibit symptoms such as coughing, wheezing, shortness of breath, or chest tightness even at very low doses of methacholine. A significant drop in Forced Expiratory Volume in one second (FEV1) of more than 10-15% after the initial or very low doses can also be an early indicator of high sensitivity. It is crucial to monitor the subject closely for both subjective symptoms and objective changes in spirometry from the very beginning of the test.
Q2: When should a methacholine challenge test be stopped prematurely for a sensitive subject?
A2: The test should be stopped immediately if the subject experiences a fall in FEV1 of 20% or more from baseline, as this is the defined endpoint of the test indicating a positive result.[1][2] Additionally, the test should be terminated if the subject develops significant clinical symptoms such as severe coughing, wheezing, or chest tightness, regardless of the FEV1 drop. The safety and comfort of the subject are paramount. A qualified healthcare professional trained to manage acute bronchospasm must be readily available to intervene if necessary.[3][4]
Q3: What should be done if a subject has a significant reaction to the saline diluent before any methacholine is administered?
A3: If a subject's FEV1 drops by 10% to 20% after inhaling the saline diluent, the diluent administration should be repeated. If the FEV1 falls by 20% or more after the diluent, the methacholine challenge test should be cancelled for that day.[3] This reaction indicates airway instability and continuing with the methacholine challenge could pose a safety risk. The subject may need to be rescheduled for testing on a different day when their airways are more stable.
Q4: Are there any absolute contraindications for performing a methacholine challenge test, especially in potentially sensitive subjects?
A4: Yes, there are several absolute contraindications. These include severe airflow limitation (FEV1 <50% predicted or <1.0 L in adults), a recent heart attack or stroke (within the last 3 months), uncontrolled high blood pressure, and a known aortic aneurysm. For subjects suspected of being highly sensitive, it is especially important to ensure none of these contraindications are present.
Troubleshooting Guide: Adjusting Protocols for Sensitive Subjects
Issue: A subject is known to have or is suspected of having significant airway hyperresponsiveness.
Solution: The standard methacholine challenge protocol should be modified to ensure the safety of the subject while still obtaining valid results. This involves adjusting the starting concentration of methacholine and the subsequent dose increments.
Key Adjustments for Sensitive Subjects:
-
Lower the Starting Concentration: For subjects with suspected high sensitivity, it is prudent to begin with a much lower concentration of methacholine than used in standard protocols.
-
Use Smaller Dose Increments: Instead of the standard four-fold increases, doubling the concentration at each step provides a more gradual and controlled challenge.
Data Presentation: Methacholine Concentration Protocols
The following table summarizes the differences between a standard protocol and a suggested adjusted protocol for sensitive subjects.
| Parameter | Standard Protocol | Adjusted Protocol for Sensitive Subjects |
| Starting Methacholine Concentration | 0.0625 mg/mL to 1.0 mg/mL | 0.025 mg/mL to 0.03125 mg/mL |
| Dose Increments | Typically 4-fold increases | 2-fold (doubling) increases |
| Example Concentration Steps (mg/mL) | 0.0625, 0.25, 1.0, 4.0, 16.0 | 0.03125, 0.0625, 0.125, 0.25, 0.5, 1.0... |
| Rationale for Adjustment | Efficient for subjects with normal to mild airway responsiveness. | Enhances safety by providing a more gradual exposure to the bronchoconstricting agent, allowing for early detection of a response at a lower dose. |
Experimental Protocols
Standard Methacholine Challenge Protocol (Five-Breath Dosimeter Method)
-
Subject Preparation: Ensure the subject has abstained from medications that could interfere with the test for the appropriate duration.
-
Baseline Spirometry: Perform baseline spirometry to establish the pre-challenge FEV1. The subject must be able to perform acceptable and repeatable spirometry maneuvers.
-
Diluent Administration: Administer five deep breaths of saline diluent from a dosimeter.
-
Post-Diluent Spirometry: Measure FEV1 at 30 and 90 seconds after diluent inhalation. The post-diluent FEV1 will serve as the baseline for the challenge. If the FEV1 drops by ≥20%, cancel the test.
-
Methacholine Administration: Administer five deep breaths of the starting concentration of methacholine (e.g., 0.0625 mg/mL).
-
Post-Methacholine Spirometry: Measure FEV1 at 30 and 90 seconds after methacholine inhalation.
-
Dose Escalation: If the FEV1 drop is less than 20%, proceed to the next higher concentration of methacholine (typically a four-fold increase).
-
Repeat: Repeat steps 5-7 until a 20% or greater fall in FEV1 is observed (a positive test), or the highest concentration is administered without a significant FEV1 drop (a negative test).
-
Post-Test: Administer a short-acting bronchodilator to reverse the effects of methacholine and ensure the subject's FEV1 returns to within 10% of their baseline before they leave.
Adjusted Methacholine Challenge Protocol for Sensitive Subjects
-
Subject Preparation: Meticulous review of medications and clinical history to identify potential for high sensitivity.
-
Baseline Spirometry: Establish a stable baseline FEV1.
-
Diluent Administration: Administer five deep breaths of saline diluent.
-
Post-Diluent Spirometry: Carefully assess the response to the diluent. A drop of ≥20% in FEV1 leads to test cancellation.
-
Modified Methacholine Administration: Administer five deep breaths of a very low starting concentration of methacholine (e.g., 0.025 mg/mL).
-
Post-Methacholine Spirometry: Measure FEV1 at 30 and 90 seconds.
-
Gradual Dose Escalation: If the FEV1 drop is less than 20%, proceed to the next concentration, which should be a two-fold increase (e.g., from 0.025 mg/mL to 0.05 mg/mL).
-
Vigilant Monitoring: Continuously monitor the subject for any signs of distress.
-
Repeat: Repeat steps 5-8 until a 20% or greater fall in FEV1 is observed or the highest planned concentration is reached.
-
Post-Test: Administer a bronchodilator and monitor the subject until their FEV1 has returned to baseline levels.
Mandatory Visualizations
References
Technical Support Center: Methacholine Dose Delivery & Nebulizer Performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methacholine challenge tests. The following information addresses common issues related to the impact of nebulizer type on methacholine dose delivery.
Frequently Asked Questions (FAQs)
Q1: Why is there a shift from reporting the provocative concentration (PC₂₀) to the provocative dose (PD₂₀) in methacholine challenge testing?
A1: The shift to reporting PD₂₀, the dose of methacholine causing a 20% fall in FEV₁, is recommended by current international guidelines because it is a more standardized and device-independent measure of airway hyperresponsiveness.[1][2][3][4] The PC₂₀, or the concentration of methacholine causing a 20% fall in FEV₁, is highly dependent on the specific nebulizer and its output characteristics.[1] By focusing on the delivered dose (PD₂₀), results can be more comparable across different devices and protocols.
Q2: How do different types of nebulizers (jet, vibrating mesh, ultrasonic) affect methacholine delivery?
A2: Different nebulizer technologies have distinct performance characteristics that significantly impact methacholine dose delivery:
-
Jet Nebulizers: These are the traditional choice but are prone to significant evaporative losses, which can be as high as 75% of the weight loss from the device. This makes gravimetric methods of measuring output unreliable for these devices. They also tend to have more variability in output between devices of the same type.
-
Vibrating Mesh Nebulizers: These newer devices have minimal evaporative losses and are generally more efficient in aerosol generation. They can deliver a higher dose of methacholine in a shorter amount of time compared to jet nebulizers.
-
Ultrasonic Nebulizers: While less commonly discussed in the provided context for methacholine challenge testing, these devices can alter the sensitivity to methacholine. For instance, ultrasonically nebulized water has been shown to increase methacholine responsiveness in patients with asthma.
Q3: Is it acceptable to use the gravimetric method (weighing the nebulizer before and after use) to determine the delivered dose of methacholine?
A3: No, the gravimetric method is not recommended, especially for jet nebulizers. This is because a significant portion of the weight loss in jet nebulizers is due to evaporation of the solvent, not the aerosolization of the drug. This can lead to a substantial overestimation of the actual delivered dose of methacholine. For vibrating membrane devices, where evaporative losses are minimal, this method might be more accurate.
Q4: Can I substitute a different nebulizer for a validated methacholine challenge protocol?
A4: Substituting a nebulizer is not recommended without proper characterization and validation. Since the output and particle size distribution can vary significantly between different nebulizer models, changing the device will alter the delivered dose of methacholine, potentially leading to inaccurate and unreliable test results. Any new nebulizer must be thoroughly characterized to determine its specific output characteristics to establish a correct dosing protocol.
Q5: Does adding a viral filter to the exhalation limb of the nebulizer affect the delivered methacholine dose?
A5: Based on recent studies, the addition of a viral filter to the exhalation limb of the nebulizer does not appear to significantly affect the delivered dose of methacholine during bronchoprovocation testing.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Inconsistent or non-reproducible PD₂₀ values in repeated experiments. | 1. Variability in nebulizer output between uses. 2. Inconsistent breathing patterns of the subject. 3. Changes in the methacholine solution concentration due to evaporation. 4. Improper cleaning or handling of the nebulizer. | 1. Ensure the nebulizer is functioning according to the manufacturer's specifications. For reusable nebulizers, regular performance checks are crucial. 2. Standardize the breathing protocol (e.g., tidal breathing for a fixed duration). 3. Prepare fresh methacholine solutions and do not reuse solution remaining in the nebulizer after a test. 4. Follow the manufacturer's instructions for cleaning and maintenance. Disposable nebulizers should be used for a single patient and then discarded. |
| Unexpectedly high or low PD₂₀ values compared to literature data for a similar patient population. | 1. The nebulizer's actual output differs from the manufacturer's specifications. 2. Incorrect calculation of the delivered dose. 3. Use of a different nebulizer type than what was used in the reference studies. | 1. Perform an in-vitro characterization of your specific nebulizer to determine its actual output rate and particle size distribution. 2. Review the dose calculation methodology, ensuring it accounts for the nebulizer's output, inhalation time, and respirable fraction. 3. Reference studies that have used the same or a well-characterized equivalent nebulizer. |
| The nebulizer appears to be producing very little or no aerosol. | 1. The nebulizer is clogged or damaged. 2. The compressed air/gas flow rate is incorrect for jet nebulizers. 3. The vibrating mesh is damaged or blocked for mesh nebulizers. | 1. Inspect the nebulizer for any visible blockages or damage. 2. Ensure the flow rate of the driving gas is set to the manufacturer's recommended level. 3. For mesh nebulizers, follow the manufacturer's cleaning procedures. If the problem persists, the mesh may need to be replaced. |
Data Presentation
Table 1: Comparison of Nebulizer Performance in Methacholine Challenge Tests
| Nebulizer Type | Key Characteristics | Impact on Methacholine Delivery | Reference |
| Wright Jet Nebulizer | Historically a standard device. Significant evaporative loss (around 75%). | The PC₂₀ is device-dependent. The focus on PD₂₀ aims to standardize results regardless of the nebulizer. | |
| AeroEclipse II Breath-Actuated Nebulizer | A breath-actuated jet nebulizer. | Geometric mean PC₂₀ was found to be approximately one doubling dose lower than the Wright nebulizer. | |
| Aerogen Solo Vibrating Mesh Nebulizer | Minimal evaporative loss. More efficient aerosol generation. | PC₂₀ values are significantly lower than with the Wright nebulizer, but PD₂₀ values are comparable. |
Table 2: Example of Methacholine Dosing Protocol Adjustment for Different Nebulizers
| Nebulizer | Expected Delivery Relative to Wright Nebulizer (2 min) | Adjusted Inhalation Time for Equivalent Dose | Reference |
| AeroEclipse II BAN | Equivalent pulmonary deposition in approximately 12 seconds. | 12 seconds | |
| VIASYS Automated System | Equivalent pulmonary deposition in approximately 40 seconds. | 40 seconds |
Experimental Protocols
Protocol 1: In-Vitro Characterization of Nebulizer Output
Objective: To determine the inhaled mass (IM) and respirable fraction (RF) of methacholine delivered by a specific nebulizer to calculate the delivered dose to the lower airways.
Materials:
-
Nebulizer to be tested
-
Mechanical breath simulator
-
Filter apparatus (to simulate the "mouth")
-
High-performance liquid chromatography (HPLC) or UV spectrophotometer
-
Methacholine chloride solution of a known concentration (or albuterol as a surrogate)
Methodology:
-
Setup: Connect the nebulizer to the mechanical breath simulator. Place a filter in-line between the nebulizer and the simulator's "mouthpiece" to capture the aerosolized drug.
-
Breathing Simulation: Program the breath simulator to mimic a typical adult tidal breathing pattern (e.g., tidal volume of 500-750 mL, respiratory rate of 15 breaths/min, sinusoidal waveform).
-
Nebulization: Fill the nebulizer with a known volume and concentration of methacholine or albuterol solution. Activate the nebulizer and run the simulation for a defined period (e.g., 1 minute).
-
Sample Collection: After the simulation, carefully remove the filter.
-
Drug Quantification: Elute the captured drug from the filter using an appropriate solvent. Analyze the amount of drug using HPLC or UV spectrophotometry to determine the inhaled mass (IM).
-
Particle Size Analysis: Separately, determine the particle size distribution of the aerosol generated by the nebulizer using techniques like laser diffraction. The respirable fraction (RF) is the proportion of particles with a diameter of ≤ 5 µm.
-
Dose Calculation: The delivered dose to the lower airways is calculated by multiplying the inhaled mass (IM) by the respirable fraction (RF).
Mandatory Visualizations
Caption: Workflow for in-vitro characterization of nebulizer performance.
Caption: Troubleshooting logic for inconsistent methacholine challenge results.
References
Protocol refinement for methacholine studies in small animals
A comprehensive guide to refining methacholine challenge protocols for enhanced accuracy and reproducibility in preclinical airway hyperreactivity research.
Troubleshooting and FAQs
This section addresses common issues encountered during methacholine-induced airway hyperreactivity (AHR) studies in small animals.
| Question | Answer |
| Why am I seeing high variability in my baseline readings? | Unstable baseline lung function can be caused by several factors. Ensure the animal is calm and breathing regularly before starting the methacholine challenge. Allow for an adequate acclimation period in the plethysmograph. Check for leaks in the system and ensure the nebulizer is functioning correctly. Inconsistent aerosol delivery can also contribute to variability. |
| My dose-response curve is flat or non-existent. What could be wrong? | This may indicate an issue with methacholine delivery or the animal's responsiveness. Verify the concentration and stability of your methacholine solution. Ensure the nebulizer is generating an aerosol with the appropriate particle size for deep lung deposition. Consider that the animal model may be resistant to methacholine; higher doses may be required. Pre-screening animals for responsiveness can also help. |
| How can I minimize animal stress during the procedure? | Handle the animals gently and habituate them to the experimental setup. Ensure the restrainer or plethysmograph is appropriately sized and comfortable. Minimize the duration of the experiment and allow for adequate recovery time between challenges if performing repeated studies. |
| What is the optimal nebulization time for each methacholine concentration? | The optimal nebulization time can vary depending on the nebulizer's output rate and the desired dose. Typically, a 1 to 3-minute exposure is sufficient. It is crucial to keep the nebulization time consistent across all animals and dose levels. |
| How do I choose the starting dose and dose progression for methacholine? | The starting dose should be a concentration that does not cause a significant response, often a saline control. Subsequent doses should be increased in a logarithmic or semi-logarithmic manner (e.g., 0.1, 0.3, 1, 3, 10 mg/mL). The exact range will depend on the species, strain, and disease model being used. A pilot study is recommended to determine the optimal dose range. |
Experimental Protocols & Data
Methacholine Challenge Protocol (Invasive Measurement)
-
Animal Preparation:
-
Anesthetize the animal with an appropriate anesthetic agent (e.g., ketamine/xylazine).
-
Tracheostomize the animal and cannulate the trachea with a cannula of the appropriate size.
-
Mechanically ventilate the animal at a fixed tidal volume and frequency.
-
-
Baseline Measurement:
-
Allow the animal's lung mechanics to stabilize.
-
Record baseline airway resistance (R) and compliance (C) for at least 5 minutes.
-
-
Methacholine Administration:
-
Aerosolize saline (vehicle control) for a fixed period (e.g., 2 minutes) and record R and C.
-
Administer increasing concentrations of methacholine via the nebulizer.
-
Record the peak R and C values after each dose.
-
-
Data Analysis:
-
Calculate the percentage change in R and C from baseline for each methacholine concentration.
-
Plot the dose-response curve and determine the provocative concentration (PC200) that causes a 200% increase in resistance.
-
Methacholine Dose-Response Data (Representative)
| Methacholine (mg/mL) | Penh (Mean ± SEM) | Airway Resistance (cmH2O/mL/s; Mean ± SEM) |
| Saline | 1.5 ± 0.2 | 0.3 ± 0.05 |
| 1 | 2.5 ± 0.4 | 0.6 ± 0.1 |
| 3 | 4.0 ± 0.6 | 1.2 ± 0.2 |
| 10 | 7.5 ± 1.1 | 2.5 ± 0.4 |
| 30 | 12.0 ± 1.8 | 4.8 ± 0.7 |
Signaling Pathways and Workflows
Caption: Methacholine signaling pathway in airway smooth muscle.
Caption: Experimental workflow for a methacholine challenge study.
Validation & Comparative
A Comparative Guide: Methacholine versus Acetylcholine for In Vitro Muscle Bath Studies
For researchers, scientists, and drug development professionals, the choice between methacholine and acetylcholine as a cholinergic agonist in in vitro muscle bath studies is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate agent for your research needs.
This comparison delves into the key characteristics of methacholine and acetylcholine, including their potency, efficacy, and enzymatic stability. Detailed experimental protocols for in vitro muscle bath studies are also provided, alongside visual representations of the relevant signaling pathways to facilitate a comprehensive understanding of their mechanisms of action.
Executive Summary
Acetylcholine is the endogenous neurotransmitter for muscarinic and nicotinic receptors, offering physiological relevance. However, its rapid hydrolysis by acetylcholinesterases present in tissue preparations necessitates the use of a cholinesterase inhibitor to obtain reliable and reproducible results. Methacholine, a synthetic derivative of acetylcholine, is significantly more resistant to hydrolysis, resulting in a longer duration of action and often greater potency in vitro. This stability makes it a more convenient and frequently preferred agonist for generating consistent dose-response curves without the complication of enzymatic degradation.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the potency of acetylcholine and methacholine in various smooth muscle preparations from in vitro muscle bath studies. Potency is expressed as pD2 (-log EC50), where a higher value indicates greater potency.
| Agonist | Tissue Preparation | pD2 (-log EC50) | Reference |
| Acetylcholine | Guinea Pig Ileum | 6.8[1] | [1] |
| Methacholine | Guinea Pig Ileum | 7.0[1] | [1] |
| Acetylcholine | Rabbit Bronchus | 6.11 ± 0.11 | [2] |
| Methacholine | Human Bronchioles | 6.18 | |
| Acetylcholine | Guinea Pig Taenia Caeci | - | |
| Methacholine | Guinea Pig Taenia Caeci | - |
| Agonist | Tissue Preparation | EC50 | Reference |
| Acetylcholine | Human Forearm (in vivo) | 6.43 ± 0.05 (-log mol/l) | |
| Methacholine | Human Forearm (in vivo) | 7.24 ± 0.08 (-log mol/l) | |
| Acetylcholine | Guinea Pig Ileum | 1.7 µM (with cholinesterase inhibitor) | |
| (+)-Methacholine | Guinea Pig Ileum | 2.0 µM (with cholinesterase inhibitor) | |
| (-)-Methacholine | Guinea Pig Ileum | 620 µM (with cholinesterase inhibitor) |
Note: EC50 values are highly dependent on the specific tissue and experimental conditions. The data presented here is for comparative purposes.
Key Differences and Considerations
| Feature | Acetylcholine | Methacholine |
| Source | Endogenous neurotransmitter | Synthetic derivative |
| Receptor Selectivity | Agonist at both muscarinic and nicotinic receptors | Primarily a muscarinic receptor agonist |
| Enzymatic Stability | Rapidly hydrolyzed by acetylcholinesterase and butyrylcholinesterase | More resistant to hydrolysis by cholinesterases |
| Duration of Action | Short | Longer |
| In Vitro Use | Often requires a cholinesterase inhibitor for consistent results | Can be used without a cholinesterase inhibitor |
| Potency | Generally less potent than methacholine in the absence of a cholinesterase inhibitor | Generally more potent than acetylcholine |
Experimental Protocols
A generalized protocol for a typical in vitro muscle bath experiment to assess the contractile response of smooth muscle to acetylcholine or methacholine is outlined below.
I. Tissue Preparation
-
Euthanasia and Dissection: Euthanize the experimental animal in accordance with approved ethical guidelines. Immediately dissect the desired smooth muscle tissue (e.g., trachea, ileum, aorta) and place it in a petri dish containing cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.
-
Muscle Strip Preparation: Carefully clean the tissue of adherent connective and fatty tissues. Prepare muscle strips of appropriate dimensions (e.g., 2-3 mm wide and 10-15 mm long). For tissues like the ileum, longitudinal or circular muscle strips can be prepared.
-
Suturing: Tie silk sutures to both ends of the muscle strip. One suture will be used to attach the tissue to a fixed hook in the organ bath, and the other to a force-displacement transducer.
II. Organ Bath Setup and Equilibration
-
Mounting: Mount the tissue strip in a water-jacketed organ bath containing PSS maintained at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.
-
Transducer Connection: Connect the upper suture to an isometric force transducer to record changes in muscle tension.
-
Equilibration: Allow the tissue to equilibrate for at least 60-90 minutes under a predetermined optimal resting tension (e.g., 1 gram). During this period, wash the tissue with fresh PSS every 15-20 minutes.
III. Experimental Procedure
-
Viability Check: After equilibration, challenge the tissue with a submaximal concentration of a standard agonist (e.g., 60 mM KCl) to ensure its viability and contractile capacity. Wash the tissue and allow it to return to baseline tension.
-
Cumulative Dose-Response Curve:
-
Once the baseline is stable, add the lowest concentration of the agonist (acetylcholine or methacholine) to the organ bath.
-
Wait for the contractile response to reach a stable plateau.
-
Without washing, add the next, higher concentration of the agonist.
-
Continue this cumulative addition until the maximum contractile response is achieved.
-
-
Data Recording: Continuously record the muscle tension throughout the experiment using a data acquisition system.
IV. Data Analysis
-
Measurement of Contractile Response: Measure the amplitude of the contractile response at each agonist concentration.
-
Dose-Response Curve Generation: Plot the contractile response (as a percentage of the maximum response) against the logarithm of the agonist concentration.
-
Determination of EC50 and Emax: From the dose-response curve, determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum contractile response).
Mandatory Visualization
Caption: A flowchart illustrating the key steps in an in vitro muscle bath experiment.
Signaling Pathways
Both acetylcholine and methacholine exert their effects on smooth muscle primarily through the activation of M2 and M3 muscarinic acetylcholine receptors.
M3 Muscarinic Receptor Signaling Pathway
The M3 receptor is coupled to Gq/11 protein. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to cross-bridge cycling and smooth muscle contraction. DAG, in conjunction with Ca2+, activates protein kinase C (PKC), which can also contribute to the contractile response.
Caption: The signaling cascade initiated by M3 muscarinic receptor activation.
M2 Muscarinic Receptor Signaling Pathway
The M2 receptor is coupled to Gi/o protein. Activation of the M2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Since cAMP promotes smooth muscle relaxation (by inhibiting MLCK), the inhibition of its production by M2 receptor activation counteracts relaxation and thus facilitates contraction. M2 receptor activation can also lead to the opening of potassium channels, causing hyperpolarization and a decrease in smooth muscle excitability, a mechanism more prominent in cardiac tissue.
Caption: The inhibitory signaling pathway of the M2 muscarinic receptor.
Conclusion
References
A Head-to-Head Comparison: Validating the Methacholine Challenge Test Against Clinical Asthma Diagnosis
For researchers, scientists, and drug development professionals, the accurate diagnosis of asthma is paramount. The methacholine challenge test (MCT) has long been a cornerstone in assessing airway hyperresponsiveness (AHR), a key feature of asthma. This guide provides a comprehensive comparison of the MCT's performance against established clinical asthma diagnosis and other diagnostic modalities, supported by experimental data and detailed protocols.
The methacholine challenge test is a valuable tool for excluding a diagnosis of asthma due to its high negative predictive value. However, its utility in confirming an asthma diagnosis is more nuanced, with varying sensitivity and specificity reported across different patient populations and study methodologies. This guide delves into the quantitative data, experimental procedures, and underlying biological mechanisms to provide a clear perspective on the validation of the MCT.
Comparative Diagnostic Accuracy
The diagnostic performance of the methacholine challenge test is often evaluated against a clinical diagnosis of asthma, which is typically based on a combination of characteristic symptoms, physical examination, and response to treatment. The following tables summarize the quantitative data from various studies, comparing the sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV) of the MCT and alternative diagnostic tests.
| Diagnostic Test | Population | Sensitivity (%) | Specificity (%) | Positive Predictive Value (PPV) (%) | Negative Predictive Value (NPV) (%) | Source |
| Methacholine Challenge Test (MCT) | Adults with asthma-like symptoms | 96.5 | 78.4 | - | - | |
| Methacholine Challenge Test (MCT) | Asthmatic patients on controller medications | 77 | 96 | - | - | |
| Methacholine Challenge Test (MCT) | Athletes | 80-100 | 100 | - | 55.6-100 | |
| Methacholine Challenge Test (MCT) | Patients with suspected asthma | 86 | 98 | 97 | 91 | |
| Bronchodilator Reversibility Test | Adults with asthma-like symptoms | - | - | Highest correlation with a positive result | - | |
| Mannitol Challenge Test | Adults with suspected asthma | 48.0 | 92.6 | - | - | |
| Exercise Challenge Test | Athletes | Low sensitivity | High specificity | - | - |
Experimental Protocols
The accuracy and reproducibility of diagnostic tests are heavily dependent on standardized experimental protocols. Below are detailed methodologies for the key experiments cited in this guide.
Methacholine Challenge Test (MCT) Protocol (Adapted from ATS Guidelines)
The American Thoracic Society (ATS) has established guidelines for standardized methacholine challenge testing.
-
Patient Preparation: Patients should withhold short-acting bronchodilators for at least 8 hours, long-acting β-agonists for 24-48 hours, and inhaled corticosteroids on the morning of the test, as these can affect the results. They should also avoid caffeine and smoking on the day of the test.
-
Baseline Spirometry: Perform baseline spirometry to obtain a reproducible Forced Expiratory Volume in one second (FEV1). The FEV1 should be >60-70% of the predicted value.
-
Diluent Inhalation: The patient inhales a saline diluent to establish a baseline response. Spirometry is repeated after inhalation.
-
Methacholine Inhalation: The patient inhales nebulized methacholine at incrementally increasing concentrations (e.g., 0.0625, 0.25, 1.0, 4.0, and 16.0 mg/mL).
-
Spirometry after Each Dose: FEV1 is measured 30 and 90 seconds after each methacholine dose.
-
Positive Test: A positive test is defined as a 20% or greater decrease in FEV1 from the post-diluent baseline value (PC20).
-
Post-Test: A short-acting bronchodilator is administered to reverse bronchoconstriction, and a final FEV1 is measured to ensure the patient's return to baseline.
Bronchodilator Reversibility Test Protocol
-
Baseline Spirometry: Perform baseline spirometry to measure FEV1 and Forced Vital Capacity (FVC).
-
Bronchodilator Administration: Administer a short-acting β2-agonist, typically 200-400 mcg of salbutamol (albuterol).
-
Post-Bronchodilator Spirometry: Repeat spirometry 10-15 minutes after administration of the bronchodilator.
-
Positive Test: A positive test is generally defined as an increase in FEV1 of ≥12% and ≥200 mL from baseline.
Exercise Challenge Test Protocol
-
Baseline Spirometry: Obtain a baseline FEV1 measurement.
-
Exercise: The patient exercises on a treadmill or cycle ergometer for 6-8 minutes at an intensity that raises the heart rate to 80-90% of the predicted maximum. The inspired air should be dry if possible.
-
Post-Exercise Spirometry: FEV1 is measured at 5, 10, 15, and 20 minutes post-exercise.
-
Positive Test: A positive test is indicated by a fall in FEV1 of ≥10-15% from baseline.
Mannitol Challenge Test Protocol
-
Baseline Spirometry: A baseline FEV1 is established.
-
Mannitol Inhalation: The patient inhales increasing doses of dry powder mannitol (0, 5, 10, 20, 40, 80, 160, 160, 160 mg) from a single-use inhaler.
-
Spirometry after Each Dose: FEV1 is measured 60 seconds after each dose.
-
Positive Test: A positive test is defined as a 15% or greater fall in FEV1 from baseline, or a 10% or greater fall between two consecutive doses.
Methacholine Signaling Pathway
Methacholine is a non-selective muscarinic receptor agonist. In the airways, it primarily acts on M3 muscarinic receptors on airway smooth muscle cells, initiating a signaling cascade that leads to bronchoconstriction.
Caption: Methacholine-induced bronchoconstriction signaling pathway.
Clinical Asthma Diagnosis: The Gold Standard
The validation of any diagnostic test requires a robust "gold standard." In the context of asthma, a clinical diagnosis is typically established based on the following criteria, often guided by organizations like the Global Initiative for Asthma (GINA):
-
A history of characteristic respiratory symptoms: This includes wheezing, shortness of breath, chest tightness, and cough that vary over time and in intensity.
-
Evidence of variable expiratory airflow limitation: This is documented by tests such as spirometry showing a reduced FEV1/FVC ratio, and significant reversibility of this limitation after administering a bronchodilator.
-
Exclusion of alternative diagnoses: Other conditions that can cause similar symptoms, such as COPD, vocal cord dysfunction, and heart failure, must be ruled out.
Conclusion
The methacholine challenge test remains a highly valuable tool in the diagnostic arsenal for asthma, particularly for ruling out the disease. Its high sensitivity in many populations makes it a reliable test for excluding airway hyperresponsiveness. However, its specificity can be variable, and a positive test should be interpreted in the context of the patient's clinical history and other diagnostic findings. As research continues to refine our understanding of asthma phenotypes, the role of the MCT and other bronchial provocation tests will continue to evolve, contributing to more precise and personalized diagnostic strategies in drug development and clinical practice.
A Comparative Guide to the Pharmacology of Methacholine and Other Muscarinic Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of methacholine and other key muscarinic agonists, including acetylcholine, carbachol, bethanechol, and pilocarpine. The information is intended to assist researchers in selecting appropriate agonists for their studies and to provide a comprehensive reference on their comparative pharmacology.
Introduction to Muscarinic Agonists
Muscarinic agonists are compounds that selectively activate muscarinic acetylcholine receptors, which are G protein-coupled receptors involved in a wide range of physiological functions.[1] These receptors are classified into five subtypes (M1-M5) based on their pharmacological properties and genetic makeup.[2] M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium.[3] In contrast, M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[3] The diverse expression patterns and signaling mechanisms of these receptor subtypes make them important therapeutic targets for a variety of diseases.
Methacholine, a synthetic choline ester, is a non-selective muscarinic agonist that is structurally similar to acetylcholine but is more resistant to hydrolysis by acetylcholinesterase.[4] This property allows for a more sustained duration of action, making it a valuable tool in clinical diagnostics, particularly for assessing bronchial hyperreactivity in asthma. This guide will delve into the comparative binding affinities, potencies, and functional effects of methacholine and other commonly used muscarinic agonists.
Comparative Quantitative Pharmacology
The following tables summarize the binding affinities (Ki) and potencies (EC50) of methacholine and other muscarinic agonists for the five human muscarinic receptor subtypes (M1-M5). It is important to note that these values can vary depending on the experimental conditions, cell type, and assay used.
Table 1: Comparative Binding Affinities (Ki) of Muscarinic Agonists
| Agonist | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |
| Methacholine | Data not available | Data not available | Data not available | Data not available | Data not available |
| Acetylcholine | 2,100 | 1,600 | 2,700 | 1,200 | 1,800 |
| Carbachol | 1,500 | 200 | 1,600 | 300 | 1,100 |
| Bethanechol | 10,000 | 1,400 | 11,000 | 4,200 | 9,100 |
| Pilocarpine | 4,500 | 1,900 | 3,100 | 1,200 | 2,000 |
Table 2: Comparative Potencies (EC50) of Muscarinic Agonists
| Agonist | M1 (EC50, nM) | M2 (EC50, nM) | M3 (EC50, nM) | M4 (EC50, nM) | M5 (EC50, nM) |
| Methacholine | Efficacious agonist | 58,000 (cAMP inhibition) | 52 (vasodilation) | Data not available | Relative activation M1>M5>M3 |
| Acetylcholine | 230 | 740 | 130 | 280 | 160 |
| Carbachol | 480 | 36,000 (cAMP inhibition) | 1,260 | 1,000 | 15,800 |
| Bethanechol | 35,000 | 127,000 (cAMP inhibition) | 14,500 | 7,000 | 32,000 |
| Pilocarpine | 1,800 | 65,000 (cAMP inhibition) | 3,200 | 1,000 | 5,000 |
Muscarinic Receptor Signaling Pathways
Muscarinic agonists elicit their effects by activating distinct intracellular signaling cascades depending on the receptor subtype. The diagram below illustrates the primary signaling pathways associated with M1/M3/M5 and M2/M4 receptor activation.
Caption: Muscarinic receptor signaling pathways.
Experimental Protocols
The characterization of muscarinic agonists relies on a variety of in vitro assays. Below are detailed methodologies for three key experiments.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific muscarinic receptor subtype.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing a specific human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells).
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of the unlabeled test agonist.
-
Incubation: The plate is incubated at room temperature to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The mixture is rapidly filtered through a filter plate, and the filter is washed with ice-cold buffer to separate the membrane-bound radioligand from the unbound radioligand.
-
Detection: Scintillation fluid is added to the filter plate, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Objective: To measure the potency (EC50) and efficacy of agonists at Gq/11-coupled muscarinic receptors (M1, M3, M5) by quantifying changes in intracellular calcium.
Methodology:
-
Cell Culture: Cells stably expressing the M1, M3, or M5 receptor are plated in a 96- or 384-well black-walled, clear-bottom plate and cultured overnight.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer containing probenecid to prevent dye extrusion.
-
Compound Addition: The plate is placed in a fluorescence plate reader, and after establishing a stable baseline fluorescence, varying concentrations of the test agonist are added to the wells.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically over time to capture the peak response.
-
Data Analysis: The change in fluorescence (peak minus baseline) is plotted against the agonist concentration, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 and maximum response (Emax).
cAMP Assay
Objective: To measure the potency (EC50) and efficacy of agonists at Gi/o-coupled muscarinic receptors (M2, M4) by quantifying the inhibition of adenylyl cyclase activity.
Methodology:
-
Cell Culture: Cells stably expressing the M2 or M4 receptor are plated in a 96- or 384-well plate.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test agonist.
-
Adenylyl Cyclase Stimulation: The cells are then stimulated with a fixed concentration of forskolin, an adenylyl cyclase activator, to induce cAMP production.
-
Cell Lysis and cAMP Detection: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.
-
Data Analysis: The percentage inhibition of forskolin-stimulated cAMP production is plotted against the agonist concentration. The data are fitted to a sigmoidal dose-response curve to determine the EC50 (or IC50 for inhibition) and the maximum inhibition.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the pharmacological characterization of a novel muscarinic agonist.
Caption: Experimental workflow for agonist characterization.
Conclusion
This guide provides a comparative overview of the pharmacology of methacholine and other significant muscarinic agonists. The presented data highlights the non-selective nature of many of these compounds, although variations in potency across the five muscarinic receptor subtypes are evident. A thorough understanding of these differences, facilitated by the described experimental protocols, is essential for the rational design and development of novel therapeutics targeting the muscarinic cholinergic system. The provided visualizations of the signaling pathways and a typical experimental workflow serve as valuable tools for researchers in this field.
References
- 1. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular properties of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
A Comparative Guide to Bronchial Hyperresponsiveness Tests: Methacholine Challenge vs. Alternatives
For researchers, scientists, and drug development professionals, the accurate assessment of bronchial hyperresponsiveness (BHR) is a cornerstone of asthma diagnosis and the evaluation of novel therapeutics. The methacholine challenge test has long been a benchmark, but a variety of other direct and indirect provocation tests are also employed. This guide provides a comprehensive cross-validation of the methacholine challenge with other key hyperresponsiveness tests—mannitol, histamine, and exercise—supported by experimental data and detailed protocols.
Comparative Analysis of Diagnostic Performance
The choice of a bronchial provocation test often depends on a balance between sensitivity and specificity, as well as the specific clinical or research question being addressed. The following table summarizes the quantitative data from various studies to facilitate a direct comparison of these tests.
| Test Type | Challenge Agent | Mechanism of Action | Sensitivity | Specificity | Key Findings |
| Direct | Methacholine | M3 muscarinic receptor agonist causing direct smooth muscle contraction.[1] | 51% - 83.1%[2][3] | 75% - 93%[3][4] | Sensitivity is highly dependent on the inhalation method (tidal breathing vs. deep inhalation). Generally considered more sensitive than indirect challenges. |
| Indirect | Mannitol | Osmotic stimulus leading to the release of inflammatory mediators from mast cells and sensory nerves. | 44.4% - 59% | 65% - 98.1% | Often considered more specific for asthma than methacholine. Better diagnostic performance in some meta-analyses. |
| Direct | Histamine | H1 receptor agonist causing direct smooth muscle contraction and increased mucus secretion. | - | - | Significant correlation with exercise challenge (r = -0.74). Methacholine may be preferred in community studies due to fewer side effects and more measurable responses. |
| Indirect | Exercise | Airway cooling and drying leading to the release of inflammatory mediators. | 56% - 59% (for identifying EIB) | 65% - 69% (for identifying EIB) | Methacholine is generally a more sensitive bronchial provocation test than exercise. The sensitivity and specificity of methacholine and mannitol to identify exercise-induced bronchoconstriction are comparable. |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanisms of action of direct and indirect bronchial challenges and a typical workflow for a bronchial provocation test.
Detailed Experimental Protocols
Accurate and reproducible results from bronchial challenge tests are highly dependent on standardized protocols. The following are detailed methodologies for the key experiments cited.
Methacholine Challenge Test Protocol
This protocol is based on the American Thoracic Society (ATS) guidelines.
-
Patient Preparation: Patients should withhold medications that may interfere with the test for a specified period before the challenge. They should also avoid caffeine, smoking, and vigorous exercise on the day of the test.
-
Baseline Spirometry: Perform baseline spirometry to obtain a reproducible Forced Expiratory Volume in one second (FEV1). The FEV1 should be greater than 60-70% of the predicted value.
-
Diluent Inhalation: The patient inhales a saline diluent to establish a control. Spirometry is repeated after inhalation.
-
Methacholine Administration: Progressively increasing concentrations of methacholine chloride are administered via a nebulizer. Two common methods are the two-minute tidal breathing method and the five-breath dosimeter method.
-
Post-Dose Spirometry: FEV1 is measured 30 and 90 seconds after each dose of methacholine.
-
Endpoint: The test is terminated when the FEV1 has fallen by 20% or more from the baseline (a positive test), or the maximum dose of methacholine has been administered (a negative test). The concentration of methacholine that causes a 20% fall in FEV1 is known as the provocative concentration (PC20).
-
Recovery: A bronchodilator is administered to reverse the bronchoconstriction, and the patient is monitored until their FEV1 returns to baseline.
Mannitol Challenge Test Protocol
-
Patient Preparation: Similar to the methacholine challenge, patients should withhold specific medications.
-
Baseline Spirometry: A baseline FEV1 is established.
-
Mannitol Administration: Mannitol is administered as a dry powder via a specific inhaler in progressively increasing doses (e.g., 0 mg, 5 mg, 10 mg, 20 mg, 40 mg, 80 mg, 160 mg, 160 mg, 160 mg).
-
Post-Dose Spirometry: FEV1 is measured 60 seconds after each dose.
-
Endpoint: The test is considered positive if there is a 15% fall in FEV1 from baseline or a 10% fall in FEV1 between two consecutive doses. The test is negative if the cumulative dose of 635 mg is reached without a significant fall in FEV1. The dose that causes a 15% fall in FEV1 is the provocative dose (PD15).
-
Recovery: A short-acting beta-agonist is administered to patients with a positive test or significant symptoms.
Histamine Challenge Test Protocol
-
Patient Preparation: Similar to the methacholine challenge.
-
Baseline Spirometry: Establish a baseline FEV1.
-
Histamine Administration: Increasing concentrations of histamine are inhaled via a nebulizer.
-
Post-Dose Spirometry: FEV1 is measured after each dose.
-
Endpoint: A positive test is a 20% or greater fall in FEV1 from baseline. The provocative dose causing a 20% fall in FEV1 (PD20) is calculated.
-
Recovery: Administration of a bronchodilator.
Exercise Challenge Test Protocol
-
Patient Preparation: Patients should avoid bronchodilators and strenuous exercise before the test. The test should be conducted in a standardized environment with controlled temperature and humidity.
-
Baseline Spirometry: Baseline FEV1 is measured.
-
Exercise: The patient exercises on a treadmill or cycle ergometer for 6-8 minutes at an intensity that achieves 80-90% of their predicted maximum heart rate.
-
Post-Exercise Spirometry: FEV1 is measured at 1, 3, 5, 10, 15, and 20 minutes after the completion of exercise.
-
Endpoint: A positive test is typically defined as a fall in FEV1 of 10-15% or more from baseline.
-
Recovery: A bronchodilator is administered if significant bronchoconstriction occurs.
Conclusion
The methacholine challenge remains a valuable tool for assessing bronchial hyperresponsiveness, particularly due to its high sensitivity. However, indirect challenges like the mannitol and exercise tests offer greater specificity for asthma by activating inflammatory pathways. The choice of test should be guided by the specific clinical or research context. For instance, in a research setting focused on eosinophilic inflammation, an indirect challenge like mannitol might be more informative. Conversely, when a high negative predictive value is desired to rule out asthma, the methacholine challenge may be more appropriate. Understanding the distinct mechanisms, protocols, and performance characteristics of each test is crucial for the accurate diagnosis and management of airway diseases.
References
- 1. Bronchial challenge test - Wikipedia [en.wikipedia.org]
- 2. Comparison of methacholine and mannitol challenges: importance of method of methacholine inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of mannitol and methacholine to predict exercise-induced bronchoconstriction and a clinical diagnosis of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diagnostic comparison of methacholine and mannitol bronchial challenge tests for identifying bronchial hyperresponsiveness in asthma: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bronchial Provocation Tests: Methacholine Challenge and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the methacholine challenge test (MCT) with its primary alternatives—the mannitol challenge test, histamine challenge test, and exercise challenge test—for the assessment of bronchial hyperresponsiveness (BHR). The focus is on the reproducibility and validity of these tests, supported by experimental data, to aid in the selection of the most appropriate method for clinical research and drug development.
At a Glance: Key Performance Metrics
The choice of a bronchial provocation test depends on the specific research question, the patient population, and the desired balance between sensitivity and specificity. The following tables summarize the key performance metrics for the methacholine challenge test and its alternatives.
Table 1: Reproducibility of Bronchial Provocation Tests
| Test | Parameter | Reproducibility (Intraclass Correlation Coefficient - ICC) | Key Considerations |
| Methacholine Challenge | PD20 | Good to Excellent (ICC: 0.53 - 0.99) | Reproducibility is influenced by the specific protocol and nebulizer used. The short-term repeatability is generally within ± 1–1.5 doubling doses. |
| Mannitol Challenge | PD15 | Good | Fewer studies are available on its reproducibility compared to methacholine. |
| Histamine Challenge | PD20 | Good (r² = 0.994) | The 95% range for a single estimation of PD20 is approximately +/- 2.5 doubling doses. |
| Exercise Challenge | % Fall in FEV1 | Moderate | The response can be influenced by environmental conditions and exercise intensity. |
Table 2: Validity of Bronchial Provocation Tests for Asthma Diagnosis
| Test | Sensitivity | Specificity | Key Considerations |
| Methacholine Challenge | High (61% - 96.5%) | Moderate to High (78.4% - 98.1%) | Excellent for ruling out asthma due to its high negative predictive value. Sensitivity can be affected by factors like race and atopic status. The inhalation method (tidal breathing vs. deep inhalation) significantly impacts sensitivity. |
| Mannitol Challenge | Moderate (44.4% - 59%) | High (65% - 98.1%) | As an indirect challenge, it is thought to better reflect airway inflammation. Specificity appears to be slightly higher than methacholine in some studies. |
| Histamine Challenge | High | Moderate | Side effects such as throat irritation, flushing, and headache are more frequent compared to methacholine. |
| Exercise Challenge | Lower than Methacholine | High | Considered the most specific test for exercise-induced bronchoconstriction (EIB). Methacholine is generally a more sensitive bronchial provocation test than exercise. |
Signaling Pathways and Experimental Workflow
Understanding the underlying mechanisms and the procedural steps of each test is crucial for interpreting the results and ensuring their validity.
Methacholine Signaling Pathway
Methacholine is a cholinergic agonist that directly stimulates muscarinic receptors on airway smooth muscle, leading to bronchoconstriction. The primary receptor involved is the M3 muscarinic receptor, which, upon activation, initiates a signaling cascade resulting in smooth muscle contraction.
Experimental Workflow of Bronchial Provocation Tests
The general workflow for bronchial provocation tests involves baseline measurements, administration of the provoking agent in escalating doses, and repeated lung function measurements to assess the response.
Detailed Experimental Protocols
Adherence to standardized protocols is paramount for ensuring the reproducibility and validity of bronchial provocation tests.
Methacholine Challenge Test Protocol (Tidal Breathing Method)
-
Patient Preparation: Ensure the patient has withheld medications that could interfere with the test for the appropriate duration. Baseline spirometry is performed to establish the pre-challenge FEV1.
-
Nebulizer and Dosing: A standardized nebulizer is used to deliver the methacholine aerosol. The test typically starts with a diluent (saline) inhalation, followed by progressively increasing concentrations of methacholine (e.g., 0.0625, 0.25, 1, 4, 16 mg/mL).
-
Inhalation Technique: The patient breathes quietly from the nebulizer for a set period, typically 2 minutes (tidal breathing).
-
Spirometry: Spirometry is performed 30 and 90 seconds after each methacholine concentration is inhaled.
-
Endpoint: The test is stopped when the FEV1 has fallen by 20% or more from the baseline value (a positive test), or when the highest concentration of methacholine has been administered without a significant fall in FEV1 (a negative test).
-
Recovery: A bronchodilator is administered at the end of the test to reverse the bronchoconstriction, and a final spirometry measurement is taken to ensure the patient's FEV1 has returned to near baseline.
Mannitol Challenge Test Protocol
-
Patient Preparation: Similar to the MCT, patients must withhold specific medications. Baseline spirometry is performed.
-
Dosing: Mannitol is a dry powder inhaled from a specific device. The test begins with a 0 mg (empty) capsule, followed by increasing doses of mannitol (e.g., 5, 10, 20, 40, 80, 160, 160, 160 mg).
-
Inhalation Technique: The patient inhales the contents of each capsule with a single, deep inspiration.
-
Spirometry: FEV1 is measured 60 seconds after each dose.
-
Endpoint: A positive test is defined as a 15% fall in FEV1 from baseline or a 10% fall in FEV1 between two consecutive doses. The test is stopped once a positive result is achieved or the maximum cumulative dose (635 mg) has been administered.
-
Recovery: A bronchodilator is administered to reverse any bronchoconstriction.
Histamine Challenge Test Protocol
The protocol for the histamine challenge test is very similar to the methacholine challenge test, with histamine diphosphate used as the provoking agent instead of methacholine chloride. Dosing concentrations and steps may vary between laboratories.
Exercise Challenge Test Protocol
-
Patient Preparation: Patients should withhold bronchodilators before the test. Environmental conditions (temperature and humidity) in the testing room should be controlled.
-
Baseline Measurements: Baseline spirometry is performed.
-
Exercise Protocol: The patient exercises on a treadmill or cycle ergometer for 6-8 minutes at an intensity that raises the heart rate to 80-90% of the predicted maximum.
-
Spirometry: FEV1 is measured at 5, 10, 15, and 30 minutes after the completion of exercise.
-
Endpoint: A fall in FEV1 of 10-15% or more from the pre-exercise baseline is considered a positive test for exercise-induced bronchoconstriction.
-
Recovery: If significant bronchoconstriction occurs, a bronchodilator is administered.
Conclusion
The methacholine challenge test remains a cornerstone in the assessment of bronchial hyperresponsiveness due to its high sensitivity and well-established protocols. However, its validity can be influenced by the chosen inhalation method and patient characteristics. Indirect challenges, such as the mannitol and exercise tests, offer higher specificity and may better reflect underlying airway inflammation, making them valuable tools in specific research contexts. The histamine challenge provides a direct assessment of BHR similar to methacholine but is associated with a higher incidence of side effects. The selection of the most appropriate test requires careful consideration of the study's objectives, the characteristics of the study population, and the trade-offs between sensitivity and specificity. This guide provides the foundational data and protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their clinical investigations.
Efficacy comparison of different anticholinergic drugs on methacholine-induced bronchoconstriction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of different anticholinergic drugs in mitigating methacholine-induced bronchoconstriction. The information presented is based on published experimental data to assist researchers and drug development professionals in their understanding of the pharmacological profiles of these agents.
Introduction to Anticholinergics and Methacholine Challenge
Anticholinergic drugs are a class of medications that competitively inhibit the action of acetylcholine at muscarinic receptors. In the airways, acetylcholine is a primary neurotransmitter that mediates bronchoconstriction. By blocking the M3 muscarinic receptors on airway smooth muscle, anticholinergic drugs lead to bronchodilation and protect against bronchoconstrictor stimuli.[1][2][3]
The methacholine challenge test is a standard clinical and research tool used to assess airway hyperresponsiveness, a hallmark of asthma.[4][5] Methacholine, a synthetic analog of acetylcholine, induces bronchoconstriction when inhaled. The efficacy of anticholinergic drugs can be quantified by their ability to attenuate the bronchoconstrictive effects of a methacholine challenge.
Comparative Efficacy Data
The following table summarizes the protective effects of Ipratropium Bromide, Oxitropium Bromide, and Tiotropium Bromide against methacholine-induced bronchoconstriction in patients with intermittent bronchial asthma. The data is derived from a study that compared the premedication effects of these drugs on the provocative dose of methacholine required to cause a 15% fall in Forced Expiratory Volume in one second (PD15FEV1).
| Drug | Dose | Mean PD15FEV1 (µg) after Pre-medication (± SD) | Mean Increase in FEV1% 60 minutes post-inhalation (± SD) |
| Ipratropium Bromide | 40 µg | 532.2 ± 434.8 | 3.8 ± 1.96 |
| Oxitropium Bromide | 200 µg | 1628 ± 955.7 | 6.7 ± 4.83 |
| Tiotropium Bromide | 18 µg | 1595.5 ± 990 | 6.11 ± 2.54 |
Data sourced from a study by Sposato et al. (2008).
Key Findings:
-
Oxitropium and Tiotropium demonstrated a significantly higher protective effect against methacholine-induced bronchoconstriction compared to Ipratropium at the standard doses administered.
-
The mean PD15FEV1 values for Oxitropium and Tiotropium were substantially higher than that for Ipratropium, indicating that a much larger dose of methacholine was required to induce a 15% drop in FEV1 in patients pre-treated with these drugs.
-
The increase in FEV1% sixty minutes after inhalation was also significantly greater for the Oxitropium and Tiotropium groups compared to the Ipratropium group.
Experimental Protocols
The data presented above was obtained from a study involving 44 patients with intermittent bronchial asthma. A detailed description of the experimental protocol is as follows:
Study Design: A comparative study was conducted where patients underwent a baseline methacholine challenge, followed by a second challenge 72 hours later, preceded by the administration of one of the three anticholinergic drugs.
Patient Population:
-
44 patients (24 male, 20 female) with a mean age of 32 ± 8.8 years.
-
All patients were diagnosed with intermittent bronchial asthma.
-
Baseline mean FEV1% of theoretical was 98.8 ± 8.54.
-
Baseline mean PD15FEV1 was 111.8 ± 61.04 µg.
Methacholine Challenge Protocol:
-
Baseline Measurement: Spirometry was performed to establish baseline FEV1.
-
Methacholine Administration: Increasing doses of methacholine were inhaled by the patients.
-
Spirometry Monitoring: FEV1 was measured after each dose of methacholine.
-
Endpoint: The challenge was stopped when the FEV1 dropped by 20% from baseline (PD20FEV1) or the maximum dose was reached. The provocative dose causing a 15% fall in FEV1 (PD15FEV1) was calculated from the dose-response curve.
Drug Administration:
-
Ipratropium Bromide Group (n=14): Received 40 µg via a metered-dose inhaler (MDI) sixty minutes before the second methacholine challenge.
-
Oxitropium Bromide Group (n=14): Received 200 µg via MDI sixty minutes before the second methacholine challenge.
-
Tiotropium Bromide Group (n=16): Received 18 µg via a Handihaler sixty minutes before the second methacholine challenge.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and the experimental process, the following diagrams are provided.
Caption: Signaling pathway of methacholine-induced bronchoconstriction.
Caption: Workflow for comparing anticholinergic drug efficacy.
Conclusion
The presented data indicates that at the studied doses, Oxitropium and Tiotropium offer superior protection against methacholine-induced bronchoconstriction in patients with intermittent asthma when compared to Ipratropium. This is evidenced by the significantly higher provocative dose of methacholine required to induce bronchoconstriction after pre-treatment with these agents. These findings are crucial for the development of more effective anticholinergic therapies for respiratory diseases characterized by airway hyperresponsiveness. Further research is warranted to explore dose-response relationships and the long-term efficacy of these drugs in various patient populations.
References
- 1. dovepress.com [dovepress.com]
- 2. Muscarinic Receptor Antagonists: Effects on Pulmonary Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methacholine challenge testing: comparative pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methacholine Challenge Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
The Great Divide: Unraveling the Correlation Between In Vitro Methacholine Response and In Vivo Airway Hyperreactivity
A Comparative Guide for Researchers in Respiratory Drug Development
The assessment of airway hyperreactivity (AHR) is a cornerstone of preclinical asthma research and the evaluation of novel therapeutics. Methacholine, a potent cholinergic agonist, is widely employed to induce bronchoconstriction both in live animal models (in vivo) and in isolated airway tissues (in vitro). A critical question for researchers is the extent to which the more controlled, tissue-level in vitro assays can predict the complex physiological response observed in vivo. This guide provides a comprehensive comparison of these two methodologies, summarizing key experimental data, detailing protocols, and visualizing the underlying biological and experimental processes.
Data Presentation: A Tale of Two Assays
A consistent finding in the literature is the notable discordance between in vitro and in vivo assessments of methacholine-induced airway hyperreactivity. While in vivo models of allergic asthma often demonstrate a heightened response to methacholine, this hyperreactivity does not consistently translate to an increased sensitivity or contractility of isolated airway smooth muscle in vitro.[1][2] This suggests that factors beyond the intrinsic properties of the airway smooth muscle, such as airway inflammation, remodeling, and neural pathways, play a significant role in the in vivo phenotype.[1]
Below is a summary of quantitative data from studies that have investigated both in vitro and in vivo responses to methacholine in mouse models of allergic asthma.
| Animal Model | In Vivo Assay | In Vivo Outcome (vs. Control) | In Vitro Assay | In Vitro Outcome (vs. Control) | Correlation | Reference |
| Ovalbumin-sensitized BALB/c Mice | Invasive measurement of airway resistance (RL) | Increased airway resistance in response to methacholine. | Tracheal Rings | No significant difference in methacholine-induced contraction. | Poor | [3] |
| Ovalbumin-sensitized C57BL/6 Mice | Non-invasive whole-body plethysmography (Penh) | Increased Penh in response to methacholine. | Precision-Cut Lung Slices (PCLS) | No significant difference in EC50 for methacholine. | Poor | [2] |
| House Dust Mite (HDM)-sensitized BALB/c Mice | Invasive measurement of airway resistance | Increased hyperresponsiveness to nebulized methacholine. | Tracheal Rings & PCLS | No corresponding increase in ex vivo airway constriction. | Poor | |
| House Dust Mite (HDM)-sensitized C57BL/6 Mice | Invasive measurement of airway resistance | Normoresponsive to nebulized methacholine. | Tracheal Rings & PCLS | No corresponding increase in ex vivo airway constriction. | N/A |
EC50: The concentration of an agonist that gives 50% of the maximal response. Penh: Enhanced pause, a dimensionless value calculated from the timing of the breath cycle, used as a surrogate for airway resistance in conscious mice. RL: Lung resistance, a direct measure of the opposition to airflow in the lungs.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and interpretation of results. Below are representative protocols for both in vivo and in vitro assessment of methacholine-induced airway hyperreactivity.
In Vivo Airway Hyperreactivity Measurement
1. Non-Invasive Whole-Body Plethysmography (Penh):
-
Animal Model: Conscious, unrestrained mice (e.g., BALB/c or C57BL/6).
-
Apparatus: A whole-body plethysmography chamber equipped with a nebulizer.
-
Procedure:
-
Place mice in the main chamber of the plethysmograph and allow for a 10-20 minute acclimatization period.
-
Record baseline breathing parameters for 3-5 minutes.
-
Expose the mice to aerosolized phosphate-buffered saline (PBS) as a vehicle control and record measurements.
-
Sequentially expose the mice to increasing concentrations of aerosolized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL) for a fixed duration (e.g., 3 minutes) for each concentration.
-
Record respiratory parameters for 3-5 minutes following each methacholine exposure.
-
-
Data Analysis: The primary outcome is the enhanced pause (Penh). The provocative concentration of methacholine required to increase Penh by a certain percentage from baseline (e.g., PC150) is often calculated.
2. Invasive Measurement of Lung Resistance (RL):
-
Animal Model: Anesthetized and tracheostomized mice.
-
Apparatus: A specialized ventilator system (e.g., flexiVent) capable of delivering controlled inspirations and measuring respiratory mechanics.
-
Procedure:
-
Anesthetize the mouse (e.g., with ketamine/xylazine).
-
Perform a tracheostomy and cannulate the trachea.
-
Connect the animal to the ventilator and establish a baseline ventilation pattern.
-
Administer increasing doses of methacholine, either via aerosolization through the ventilator or via intravenous injection.
-
Measure changes in lung resistance (RL) and compliance at each dose.
-
-
Data Analysis: The provocative concentration of methacholine required to double the baseline lung resistance (PC200) is a common endpoint.
In Vitro Airway Smooth Muscle Contraction
1. Tracheal Ring Assay:
-
Tissue Preparation:
-
Euthanize the mouse and carefully dissect the trachea.
-
Place the trachea in cold, oxygenated Krebs-Henseleit (KH) buffer.
-
Under a dissecting microscope, remove adhering connective tissue and cut the trachea into rings of 2-3 mm in width.
-
-
Apparatus: An organ bath system with force transducers to measure isometric contractions.
-
Procedure:
-
Mount the tracheal rings on stainless steel hooks in the organ baths containing oxygenated KH buffer at 37°C.
-
Apply an optimal resting tension (e.g., 0.5 g) and allow the tissue to equilibrate for at least 60 minutes, with periodic washing.
-
Induce a reference contraction with a high concentration of KCl (e.g., 60 mM) to assess tissue viability.
-
After washing and return to baseline, perform a cumulative concentration-response curve to methacholine (e.g., 10⁻⁹ to 10⁻⁴ M).
-
-
Data Analysis: Contraction force is measured and typically expressed as a percentage of the maximum KCl-induced contraction. The EC50 value for methacholine is calculated from the concentration-response curve.
2. Precision-Cut Lung Slices (PCLS):
-
Tissue Preparation:
-
Euthanize the mouse and cannulate the trachea.
-
Inflate the lungs with low-melting-point agarose.
-
Cool the agarose-filled lungs and then cut them into thin slices (e.g., 200-300 µm) using a vibratome.
-
-
Apparatus: A culture dish or perfusion chamber mounted on a microscope equipped with a camera.
-
Procedure:
-
Incubate the PCLS in a culture medium.
-
Place a slice in the observation chamber and identify a small airway.
-
Record a baseline image of the airway lumen.
-
Add increasing concentrations of methacholine to the medium and capture images at each concentration.
-
-
Data Analysis: The cross-sectional area of the airway lumen is measured from the images. The change in airway area is expressed as a percentage of the baseline area. The EC50 for methacholine-induced airway narrowing is then determined.
Mandatory Visualizations
Methacholine Signaling Pathway in Airway Smooth Muscle
Caption: Methacholine-induced bronchoconstriction signaling cascade.
Generalized Experimental Workflow: In Vivo vs. In Vitro
Caption: Comparative workflow of in vivo and in vitro AHR assessment.
Conclusion
The evidence strongly indicates that in vitro methacholine sensitivity of airway smooth muscle does not reliably predict in vivo airway hyperreactivity in animal models of asthma. While in vitro assays provide valuable, mechanistic insights into the contractile properties of airway smooth muscle in a highly controlled environment, they do not capture the complex interplay of inflammation, airway remodeling, and neurogenic control that contribute to the overall AHR phenotype in vivo.
For researchers in drug development, this highlights the importance of employing both in vivo and in vitro models to gain a comprehensive understanding of a compound's efficacy. A drug that modulates airway smooth muscle contractility in vitro may have a different or less pronounced effect in vivo if the primary drivers of hyperreactivity in the chosen model are, for example, inflammatory cell infiltration or mucus hypersecretion. Conversely, a compound that shows efficacy in vivo may not have a direct effect on smooth muscle contraction, suggesting alternative mechanisms of action. A multi-faceted approach, utilizing both methodologies, will ultimately lead to a more robust and translatable preclinical data package.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Methacholine Iodide
Disclaimer: This document provides essential safety and logistical information for handling Methacholine iodide in a laboratory setting. It is intended for researchers, scientists, and drug development professionals. This guidance is based on the safety data of analogous compounds, as a specific Safety Data Sheet (SDS) for this compound is not publicly available. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and adhere to all local, regional, and national regulations.
Immediate Safety and Handling Protocol
This compound should be handled with care, treating it as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
1. Personal Protective Equipment (PPE):
Proper PPE is the first line of defense against exposure. The following should be worn at all times when handling this compound:
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a risk of splashing.[1][2][3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. It is good practice to double-glove.[2][4]
-
Body Protection: A lab coat is essential. For procedures with a higher risk of contamination, chemical-resistant overalls or an apron should be used.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.
2. Safe Handling and Storage:
-
Handling: Avoid creating dust when handling the solid powder. Use in a well-ventilated area and keep containers tightly closed when not in use. Do not eat, drink, or smoke in the handling area.
-
Storage: Store this compound in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. The container should be clearly labeled.
Quantitative Data from Analogous Compounds
The following table summarizes key data from the Safety Data Sheets of similar compounds and should be considered indicative of the properties of this compound.
| Property | Choline iodide | Reference |
| Molecular Formula | C5H14INO | |
| Molecular Weight | 231.08 g/mol | |
| Appearance | White powder solid | |
| Melting Point | 263.00 - 264.00 °C |
Emergency Procedures
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops or persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention immediately.
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek immediate medical attention.
Spill Response:
In the event of a spill, ensure the area is well-ventilated and restrict access.
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.
-
Cleanup: Carefully sweep or scoop up the absorbed material into a suitable, labeled container for hazardous waste disposal. Avoid generating dust.
-
Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials should be disposed of as hazardous waste.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect unused or expired this compound powder in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Contaminated Materials: Any items that have come into direct contact with this compound, such as gloves, weighing paper, and paper towels, should be collected in a separate, clearly labeled hazardous waste container.
-
Aqueous Waste: Aqueous solutions containing this compound should be collected in a labeled, leak-proof container for hazardous aqueous waste. Do not dispose of down the drain. For iodide-containing solutions, neutralization with a sodium thiosulfate solution to convert reactive iodine to non-hazardous iodide ions may be a required pretreatment before disposal; consult your EHS department for specific procedures.
Safe Handling Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
